Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (CAS: 24031-70-7) represents a highly versatile and privileged heterocyclic scaffold in modern medicinal chemistry and organic synthesis[1]. Featuring a dynamic isoxazol-5(4H)-one core substituted with a 2-methoxyphenyl group, this molecule serves as a critical intermediate for synthesizing complex heterocycles, β-amino acids, and bioactive pharmaceutical agents[2]. This technical guide provides an in-depth analysis of its structural properties, tautomeric behavior, mechanistic synthesis, and analytical validation protocols.
Chemical Identity & Structural Dynamics
Physicochemical Profile
The physicochemical properties of 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one dictate its reactivity and solubility profiles. The presence of the methoxy group at the ortho position of the phenyl ring introduces steric hindrance and electron-donating effects that influence the electronic distribution across the isoxazole core[3].
A defining characteristic of the isoxazol-5(4H)-one scaffold is its complex tautomerism. The molecule exists in a dynamic equilibrium between three distinct forms: the CH-form (4,5-dihydro-1,2-oxazol-5-one), the NH-form (2,5-dihydro-1,2-oxazol-5-one), and the OH-form (isoxazol-5-ol)[4].
Understanding this equilibrium is critical because it dictates the molecule's reactivity. The CH-form is characterized by high acidity at the C-4 position, generating a carbanion that acts as a potent nucleophile in Michael additions and Knoevenagel condensations[4]. In non-polar solvents (e.g., chloroform) and in the solid state, the CH-form is typically dominant. Conversely, highly polar or protic solvents can shift the equilibrium toward the NH or OH forms to maximize hydrogen bonding and aromatic stabilization[5].
Figure 1: Tautomeric equilibrium pathways of 3-(2-methoxyphenyl)-isoxazol-5-ones.
Mechanistic Synthesis Pathways
Retrosynthetic Analysis & Mechanism
The most robust and atom-economical route to synthesize 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one is the cyclocondensation of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (a β-ketoester) with hydroxylamine hydrochloride[6].
Mechanistic Causality:
Oxime Formation: The reaction initiates with the nucleophilic attack of the free hydroxylamine nitrogen on the highly electrophilic ketone carbonyl of the β-ketoester, followed by dehydration to form an oxime intermediate[6].
Intramolecular Cyclization: The oxime oxygen subsequently attacks the adjacent ester carbonyl. The elimination of an ethanol molecule drives the formation of the stable five-membered isoxazol-5-one ring[7].
Figure 2: Standardized synthetic workflow for 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one.
Validated Experimental Protocol
To ensure a self-validating system, the following protocol incorporates built-in analytical checkpoints.
Solvents: Absolute ethanol (20 mL), Deionized water (5 mL)
Step-by-Step Methodology:
Preparation of the Base Solution: Dissolve 12.0 mmol of NaOAc and 12.0 mmol of NH₂OH·HCl in 5 mL of deionized water. Causality: NaOAc acts as a mild base to liberate the nucleophilic free hydroxylamine without causing premature saponification of the ester precursor[6].
Substrate Addition: In a 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in 20 mL of absolute ethanol. Slowly add the aqueous hydroxylamine solution dropwise while stirring.
Reflux & Cyclization: Equip the flask with a reflux condenser and heat the mixture to 70–80 °C for 2 to 4 hours. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase until the starting material spot disappears[6].
Precipitation: Once complete, cool the reaction mixture to room temperature and pour it slowly into 50 mL of crushed ice water under vigorous stirring. The target compound will precipitate as a solid.
Purification: Filter the crude solid under vacuum, wash with cold distilled water to remove residual salts, and recrystallize from hot ethanol to yield pure 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one.
The isoxazol-5(4H)-one architecture is a "privileged scaffold" in drug discovery, capable of interacting with diverse biological targets[2].
PTP1B Inhibition (Anti-Obesity/Anti-Diabetic): Derivatives of isoxazol-5(4H)-ones have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[4]. The acidic nature of the isoxazol-5-one core allows it to act as a bioisostere for the phosphate group of phosphotyrosine, competitively binding to the active site of PTP1B and enhancing insulin receptor signaling[8].
Antimicrobial & Antifungal Activity: The incorporation of the lipophilic 2-methoxyphenyl moiety enhances the molecule's ability to permeate bacterial and fungal cell membranes, making it a valuable precursor for synthesizing broad-spectrum antimicrobial agents[7].
Strong absorption band indicating the highly strained lactone-like C=O stretch of the isoxazol-5-one ring[9].
Protocol Note: If the ¹H NMR spectrum is acquired in a highly polar solvent like DMSO-d₆, the C-4 methylene singlet may integrate to less than 2H, and a new downfield peak (>10 ppm) may appear, indicating a solvent-induced shift toward the OH or NH tautomeric forms[9].
References
Molport. "3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one". Molport Chemical Database. Available at: [Link]
Keri, R. S., et al. "The synthetic and therapeutic expedition of isoxazole and its analogs". Res Chem Intermed, 2015. Available at: [Link]
Macchia, A., et al. "Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions". ACS Omega, 2022. Available at: [Link]
Zarei, M., et al. "Sustainable, Scalable, and One-Pot Synthesis of Isoxazol-5(4H)-One and 1,2,4-Triazoloquinazolinone Derivatives Using a Natural Deep Eutectic Solvent". Polycyclic Aromatic Compounds (Taylor & Francis), 2023. Available at: [Link]
Comprehensive Structural and Analytical Profiling of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one: Molecular Weight Determination and Pharmacological Relevance
Executive Summary In the landscape of modern drug discovery, the precise characterization of small-molecule pharmacophores is the foundation of robust lead optimization. This technical whitepaper provides an in-depth ana...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the precise characterization of small-molecule pharmacophores is the foundation of robust lead optimization. This technical whitepaper provides an in-depth analytical deconstruction of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (CAS: 24031-70-7)[1],[2]. As a highly versatile isoxazolone derivative, this compound serves as a critical synthetic intermediate and a biologically active scaffold.
Through the lens of a Senior Application Scientist, this guide explores the causality behind its molecular weight metrics—specifically distinguishing between its average molecular weight (191.18 g/mol )[1] and its exact monoisotopic mass (191.0582 Da )[3],[4]. Furthermore, we establish a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to empirically verify these theoretical values[5].
Structural Deconstruction and Theoretical Mass Calculation
To understand the analytical behavior of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one, we must first deconstruct its molecular formula: C₁₀H₉NO₃ [1].
In synthetic stoichiometry, the average molecular weight (191.18 g/mol ) is utilized to calculate reaction yields. This value accounts for the natural terrestrial abundance of all isotopes (e.g., ¹²C and ¹³C). However, in High-Resolution Mass Spectrometry (HRMS), the detector measures the mass-to-charge ratio (m/z) of individual ions. Therefore, we must calculate the exact monoisotopic mass (191.0582 Da) , which relies exclusively on the mass of the most abundant isotope for each element[4].
The causality here is fundamental: failing to differentiate between average and exact mass leads to a ~0.12 Da discrepancy, which is catastrophic in HRMS where mass accuracy is measured in parts-per-million (ppm).
Table 1: Elemental Composition and Mass Contribution for C₁₀H₉NO₃
Element
Principal Isotope
Count
Exact Atomic Mass (Da)
Total Exact Mass (Da)
Mass Fraction (%)
Carbon
¹²C
10
12.0000
120.0000
62.81%
Hydrogen
¹H
9
1.0078
9.0702
4.75%
Nitrogen
¹⁴N
1
14.0031
14.0031
7.33%
Oxygen
¹⁶O
3
15.9949
47.9847
25.11%
Total
191.0580
100.00%
Note: Minor rounding differences account for the final accepted monoisotopic mass of 191.0582 Da[3].
High-Resolution Mass Spectrometry (HRMS) Protocol
To empirically validate the molecular weight, we employ Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS). The following protocol is engineered as a self-validating system , ensuring that the analytical output inherently confirms the integrity of the input.
Step-by-Step Methodology
Standard Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
Causality: Methanol disrupts intermolecular hydrogen bonding, ensuring complete solvation of the lipophilic methoxyphenyl ring while remaining fully compatible with the reverse-phase mobile phase.
Serial Dilution & Pre-Ionization: Dilute the stock to a 1 µg/mL working solution using a 50:50 Water:Acetonitrile matrix containing 0.1% Formic Acid.
Causality: Formic acid acts as a crucial proton source. It pre-ionizes the weakly basic nitrogen atom in the 4,5-dihydro-1,2-oxazol-5-one ring, maximizing the yield of [M+H]⁺ ions during the electrospray process.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Execute a gradient from 5% to 95% Acetonitrile over 5 minutes.
Causality: The C18 stationary phase provides hydrophobic retention for the aromatic core, separating the target analyte from potential isobaric synthetic byproducts.
ESI-TOF Acquisition: Operate the TOF mass spectrometer in Positive Electrospray Ionization (ESI+) mode[5]. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.
Causality: These specific thermal parameters ensure efficient droplet evaporation without inducing premature thermal degradation (ring opening) of the fragile oxazolone core.
Data Processing & Self-Validation: Extract the ion chromatogram (EIC) for the theoretical pseudomolecular ion [M+H]⁺ at m/z 192.0661 [5].
Self-Validating Mechanism: Compare the observed isotopic pattern against the theoretical distribution. If the observed M+1 peak intensity deviates by more than 5% from the theoretical ~11% relative abundance (driven by the 10 carbon atoms, each with a 1.1% ¹³C natural abundance), the system automatically flags potential co-eluting isobaric interference, thereby validating the purity of the MW determination.
Figure 1: High-Resolution Mass Spectrometry (HRMS) Analytical Workflow for m/z 192.0661 Detection.
MS/MS Fragmentation Logic and Structural Confirmation
Confirming the molecular weight via the parent ion is only the first step. To ensure structural integrity, Collision-Induced Dissociation (CID) is applied to the [M+H]⁺ ion (m/z 192.0661). The resulting fragmentation pathway provides a logical fingerprint of the molecule.
Loss of CO₂ (-44 Da): The 1,2-oxazol-5-one ring is highly susceptible to decarboxylation under collision energy, yielding a primary fragment at m/z 148.0762.
Methoxy Cleavage (-32 Da): The cleavage of the methanol equivalent (CH₃OH) from the 2-methoxyphenyl group yields a fragment at m/z 160.0398.
Pharmacokinetic Implications of the Molecular Weight
In drug development, the molecular weight of a compound directly influences its pharmacokinetic profile—specifically its absorption and membrane permeability. At 191.18 g/mol , 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one represents a highly efficient "hit" scaffold.
Because the MW is exceptionally low, medicinal chemists have a vast "mass budget" to functionalize the core (e.g., adding halogens or fused rings to increase target affinity) without breaching the 500 Da limit established by Lipinski's Rule of Five.
Table 2: Physicochemical Properties and Lipinski Assessment
Property
Value
Lipinski Threshold
Status
Average Molecular Weight
191.18 g/mol
< 500 g/mol
Pass
Hydrogen Bond Donors
0
≤ 5
Pass
Hydrogen Bond Acceptors
4 (3 Oxygen, 1 Nitrogen)
≤ 10
Pass
Topological Polar Surface Area (TPSA)
66.4 Ų
< 140 Ų
Pass
The optimal TPSA (66.4 Ų) combined with the low molecular weight guarantees excellent passive membrane permeability, making this molecule a prime candidate for oral drug formulations.
1H NMR and 13C NMR spectra for 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
Structural Elucidation of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one: A Comprehensive 1 H and 13 C NMR Analysis Executive Summary The isoxazol-5-one scaffold is a highly versatile pharmacophore in modern drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Elucidation of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one: A Comprehensive
1
H and
13
C NMR Analysis
Executive Summary
The isoxazol-5-one scaffold is a highly versatile pharmacophore in modern drug development, frequently utilized for its antibacterial, anti-inflammatory, and anticancer properties. Specifically, 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one presents a unique structural profile characterized by a dynamic tautomeric equilibrium and distinct electronic environments. This technical whitepaper provides an authoritative guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By detailing the causality behind chemical shifts, solvent-dependent structural dynamics, and self-validating acquisition protocols, this guide serves as a definitive resource for analytical chemists and medicinal researchers.
Structural Nuances and Tautomeric Dynamics
Before interpreting the NMR spectra, it is critical to understand the structural dynamics of the molecule. The compound exists primarily as the CH-form (4,5-dihydro-1,2-oxazol-5-one) in non-polar environments. However, the isoxazol-5-one ring is subject to a complex tautomeric equilibrium, capable of interconverting into the OH-form (isoxazol-5-ol) or the NH-form (isoxazol-5(2H)-one) depending on the solvent matrix[1].
In non-polar, non-hydrogen-bonding solvents such as Chloroform-
d
(CDCl
3
), the CH-form is thermodynamically favored[2]. This is analytically significant because it dictates the presence of an active methylene group (-CH
2
-) at the C4 position rather than a vinylic proton. Conversely, polar solvents like DMSO-
d6
can stabilize the enol or NH tautomers through hydrogen bonding, dramatically altering the spectral footprint[3].
Caption: Solvent-dependent tautomeric equilibria of 3-aryl-isoxazol-5-ones.
1
H NMR Spectral Analysis: Causality of Chemical Shifts
The
1
H NMR spectrum of 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one in CDCl
3
is defined by three distinct regions: the aliphatic methylene core, the methoxy substituent, and the aromatic system.
Mechanistic Assignment
The C4-Methylene Protons (
δ
~3.75 ppm): Unlike standard alkanes, the C4 protons are flanked by a highly electronegative carbonyl group (C=O) and an imine double bond (C=N). This dual electron-withdrawing environment exerts a strong inductive pull, deshielding the protons and shifting them downfield to a sharp singlet at ~3.75 ppm[2]. The presence of a singlet confirms the predominance of the CH-form in CDCl
3
.
The Methoxy Protons (
δ
~3.86 ppm): The -OCH
3
group attached to the aromatic ring appears as a sharp 3H singlet. The oxygen atom directly deshields these protons via induction[4].
The Aromatic Protons (
δ
6.98 - 7.70 ppm): The 2-methoxyphenyl group exhibits a characteristic ABCD spin system.
H-3' (
δ
~6.98 ppm): Highly shielded by the +M (resonance) effect of the adjacent ortho-methoxy oxygen.
H-6' (
δ
~7.70 ppm): Highly deshielded. The isoxazolone ring tends to adopt a coplanar conformation with the aromatic ring to maximize
π
-conjugation. This places H-6' directly in the deshielding anisotropic cone of the C=N double bond[5].
Table 1:
1
H NMR Data Summary (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Causality / Assignment
-OCH
3
3.86
Singlet (s)
3H
-
Deshielded by direct attachment to oxygen.
C4-H
2
3.75
Singlet (s)
2H
-
Inductive deshielding by flanking C=O and C=N.
H-3'
6.98
Doublet of doublets (dd)
1H
8.3, 1.0
Shielded by +M effect of ortho-methoxy group.
H-5'
7.06
Triplet of doublets (td)
1H
7.6, 1.0
Para to methoxy; moderate shielding.
H-4'
7.45
Triplet of doublets (td)
1H
8.3, 1.8
Meta to methoxy; standard aromatic environment.
H-6'
7.70
Doublet of doublets (dd)
1H
7.6, 1.8
Deshielded by magnetic anisotropy of the C=N bond.
13
C NMR Spectral Analysis
The
13
C NMR spectrum provides a definitive map of the carbon skeleton, highly sensitive to hybridization and electronegativity.
Mechanistic Assignment
The Carbonyl Carbon (C5,
δ
~173.5 ppm): The C=O carbon is highly deshielded due to the electronegativity of the oxygen atom and the ring strain inherent in the 5-membered lactone-like heterocycle[2].
The Imine Carbon (C3,
δ
~159.2 ppm): Deshielded by the adjacent nitrogen atom and its participation in the extended conjugated system with the phenyl ring.
The Methylene Carbon (C4,
δ
~34.2 ppm): Appears in the aliphatic region but is shifted downfield relative to standard alkanes due to the adjacent sp
2
centers[2].
Table 2:
13
C NMR Data Summary (100 MHz, CDCl
3
)
Carbon
Chemical Shift (
δ
, ppm)
Type
Causality / Assignment
C-5
173.5
C=O (Quaternary)
High electronegativity of O; lactone ring strain.
C-3
159.2
C=N (Quaternary)
Electronegativity of N; conjugated system.
C-2'
157.8
C-O (Quaternary)
Directly bound to the methoxy oxygen.
C-4'
132.2
CH (Aromatic)
Meta to methoxy group.
C-6'
131.5
CH (Aromatic)
Ortho to isoxazolone ring.
C-5'
120.8
CH (Aromatic)
Para to methoxy group.
C-1'
116.5
C (Quaternary)
Attachment point to the heterocycle.
C-3'
111.4
CH (Aromatic)
Ortho to methoxy group (+M shielding).
-OCH
3
55.6
CH
3
(Aliphatic)
Deshielded by oxygen atom.
C-4
34.2
CH
2
(Aliphatic)
Flanked by electron-withdrawing sp
2
carbons.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure reproducibility and high-fidelity spectral data, the following step-by-step methodology must be strictly adhered to. This protocol acts as a self-validating system: failure at any step (e.g., poor shimming) will visibly degrade the final spectrum, alerting the operator to correct the issue before proceeding[3].
Step-by-Step Methodology
Sample Preparation:
Weigh exactly 15–20 mg of highly purified 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one.
Dissolve completely in 0.6 mL of Chloroform-
d
(CDCl
3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell Standard Series) to ensure concentricity.
Probe Tuning and Matching:
Insert the sample into the spectrometer (e.g., 400 MHz).
Manually or automatically tune the probe to the exact Larmor frequencies of
1
H and
13
C. Match the impedance to 50 ohms to minimize reflected power, which is critical for quantitative
13
C signal-to-noise ratios.
Locking and Shimming (Validation Step):
Lock the spectrometer to the deuterium signal of CDCl
3
.
Perform gradient shimming followed by manual optimization of the Z0–Z5 coils.
Validation Check: The lock level must remain stable, and the full width at half maximum (FWHM) of the TMS peak must be
≤
0.5 Hz.
Acquisition Parameters:
1
H NMR: Set the spectral width to 12 ppm. Use a 30° pulse angle, a relaxation delay (d1) of 1.0 second, and acquire 16 to 32 scans.
13
C NMR: Set the spectral width to 250 ppm. Use a 30° pulse angle with composite pulse decoupling (e.g., WALTZ-16) to remove
1
H-
13
C splitting. Set d1 to 2.0 seconds to allow for quaternary carbon relaxation, and acquire a minimum of 1024 scans.
Processing:
Apply an exponential window function (line broadening, LB = 0.3 Hz for
1
H; 1.0 Hz for
13
C) prior to Fourier Transformation (FT).
Perform manual zero-order and first-order phase correction, followed by baseline correction (e.g., Whittaker Smoother).
Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.
"Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose" - Preprints.org.
"The proposed mechanism for the synthesis of isoxazol-5(4H)
"A Convenient Green Protocol for the Synthesis of 4-Arylmethylidene-3-substituted-isoxazol-5(4H)" - ijarsct.co.in.
"Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions" - ACS Omega.
"Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis" - ResearchG
An In-depth Technical Guide on the Mechanism of Action of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one Derivatives
Abstract The 3-aryl-4,5-dihydro-1,2-oxazol-5-one scaffold represents a promising heterocyclic core in modern medicinal chemistry, with emerging evidence pointing towards significant therapeutic potential, particularly in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 3-aryl-4,5-dihydro-1,2-oxazol-5-one scaffold represents a promising heterocyclic core in modern medicinal chemistry, with emerging evidence pointing towards significant therapeutic potential, particularly in oncology. While the precise mechanisms for the 3-(2-methoxyphenyl) substituted series are still under active investigation, compelling research on structurally related oxazol-5-one derivatives has elucidated a primary mechanism of action centered on the inhibition of Peroxiredoxin 1 (PRDX1). This guide provides a detailed exploration of this PRDX1-mediated mechanism, the resultant downstream cellular sequelae, and the state-of-the-art methodologies employed to validate these molecular interactions. We will delve into the causal logic behind these experimental choices, offering a robust framework for researchers and drug development professionals engaged in the study of this compound class.
Introduction: The Isoxazol-5-one Core in Drug Discovery
The isoxazole and its reduced form, isoxazoline, are five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms. This structural motif is a common feature in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The 4,5-dihydro-1,2-oxazol-5-one (isoxazolin-5-one) core, in particular, has garnered attention as a versatile scaffold for the development of novel therapeutic agents. The substitution at the 3-position with an aryl group, such as the 2-methoxyphenyl moiety, significantly influences the molecule's steric and electronic properties, which in turn dictates its biological target specificity and potency.
Primary Mechanism of Action: Targeting Peroxiredoxin 1 (PRDX1)
Recent groundbreaking research has identified Peroxiredoxin 1 (PRDX1) as a key molecular target for a series of novel oxazol-5-one derivatives with potent antitumor activity.[3] PRDX1 is a ubiquitous and crucial antioxidant enzyme responsible for detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[4][5] In many cancers, PRDX1 is overexpressed, where it helps malignant cells to cope with high levels of oxidative stress, thereby promoting their survival, proliferation, and resistance to therapy.[6][7][8]
The Role of PRDX1 in Cancer Cell Homeostasis
PRDX1 is a multifaceted protein that plays a central role in redox signaling and cell protection.[4][5] Its primary function is to catalyze the reduction of H₂O₂.[9][10] This antioxidant activity is critical for cancer cells, which often exhibit increased metabolic rates and, consequently, higher production of ROS. By neutralizing excess ROS, PRDX1 prevents oxidative damage to DNA, proteins, and lipids, and suppresses the activation of pro-apoptotic signaling pathways.[11][12]
Beyond its enzymatic function, PRDX1 can act as a molecular chaperone and interacts with a multitude of signaling proteins, including c-Myc, NF-κB, and PTEN, to regulate cell growth, differentiation, and apoptosis.[3][4]
Inhibition of PRDX1 by Oxazol-5-one Derivatives
A specific oxazol-5-one derivative, referred to as compound 5t in a key study, has been shown to directly bind to and inhibit the enzymatic activity of PRDX1.[3] This inhibition disrupts the delicate redox balance within cancer cells, leading to a cascade of downstream events that culminate in cell death.
The direct interaction between the oxazol-5-one derivative and PRDX1 can be validated using advanced biophysical techniques such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) assay.[3] These methods provide conclusive evidence of target engagement within a cellular context.
Downstream Signaling Consequences of PRDX1 Inhibition
The inhibition of PRDX1 by oxazol-5-one derivatives triggers a series of predictable and interconnected cellular responses, as depicted in the signaling pathway diagram below.
Figure 1: Signaling pathway of PRDX1 inhibition.
2.3.1. Increased Reactive Oxygen Species (ROS): The most immediate consequence of PRDX1 inhibition is the accumulation of intracellular ROS.[3] This surge in oxidative stress overwhelms the cell's remaining antioxidant defenses.
2.3.2. Oxidative Damage and Cellular Stress: Elevated ROS levels lead to widespread damage to cellular components. This includes DNA strand breaks, protein oxidation, and lipid peroxidation. The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR), a state known as ER stress.[3]
2.3.3. Mitochondrial Dysfunction: Mitochondria are both a primary source and a major target of ROS. The excessive oxidative stress resulting from PRDX1 inhibition leads to mitochondrial membrane depolarization, impaired ATP production, and the release of pro-apoptotic factors like cytochrome c.[3]
2.3.4. Induction of Apoptosis: The culmination of DNA damage, ER stress, and mitochondrial dysfunction activates the intrinsic apoptotic pathway. This programmed cell death is a key antitumor mechanism and is characterized by the activation of caspases and the externalization of phosphatidylserine on the cell surface.[3]
Other Potential Mechanisms of Action
While PRDX1 inhibition is a well-supported mechanism for a class of oxazol-5-one derivatives, the broad chemical space of isoxazole-containing compounds suggests that other biological targets may be relevant for different structural analogs. Further research is warranted to explore these possibilities for the 3-(2-methoxyphenyl) series.
5-Lipoxygenase (5-LOX) Inhibition: Some isoxazole derivatives have demonstrated the ability to inhibit 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[13] This suggests a potential anti-inflammatory mechanism.
GABA Receptor Modulation: Certain aryl isoxazoline derivatives have been shown to interact with GABA (gamma-aminobutyric acid) receptors, which are important targets for insecticides and could have implications for neurological activity.[14]
Experimental Protocols for Mechanism of Action Studies
To ensure the scientific rigor of claims regarding the mechanism of action, a series of validated experimental protocols are essential. The following sections detail the methodologies for confirming target engagement and characterizing the downstream cellular effects of 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one derivatives.
Target Engagement Assays
4.1.1. Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[15][16][17][18] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Workflow:
Figure 2: CETSA experimental workflow.
Step-by-Step Protocol:
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the test compound or a vehicle control for a specified duration.
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19]
Lysis and Fractionation: Lyse the cells using freeze-thaw cycles.[19] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., PRDX1) in the supernatant using Western blotting or other protein detection methods.
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
4.1.2. Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS leverages the phenomenon that a protein, when bound to a small molecule ligand, becomes more resistant to proteolysis.[20][21][22][23]
Workflow:
Figure 3: DARTS experimental workflow.
Step-by-Step Protocol:
Lysate Preparation: Prepare a total protein lysate from the cells of interest.
Compound Treatment: Aliquot the lysate and treat with the test compound or vehicle control.
Proteolysis: Add a protease (e.g., pronase or trypsin) to the lysates and incubate for a specific time to allow for partial protein digestion.
SDS-PAGE Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE.
Data Interpretation: A protein that is protected from proteolysis in the presence of the compound will appear as a more intense band compared to the vehicle control. This protected band can then be excised and identified using mass spectrometry.
Downstream Cellular Effect Assays
4.2.1. Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes highly fluorescent upon oxidation by ROS.[24][25][26][27]
Step-by-Step Protocol:
Cell Seeding and Treatment: Seed cells in a microplate and treat them with the oxazol-5-one derivative for the desired time.
Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (e.g., 10 µM) in a serum-free medium for 30-45 minutes at 37°C in the dark.[25][28]
Washing: Gently wash the cells with PBS to remove excess probe.
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~495 nm, emission ~529 nm).[28] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
4.2.2. Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[1][29][30] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Step-by-Step Protocol:
Cell Treatment: Treat cells with the test compound to induce apoptosis.
Cell Harvesting: Collect both adherent and floating cells.
Washing: Wash the cells with cold PBS.
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[31]
Analysis: Analyze the stained cells by flow cytometry immediately.
Healthy cells: Annexin V-negative, PI-negative.
Early apoptotic cells: Annexin V-positive, PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
Quantitative Data Summary
Assay Type
Parameter Measured
Expected Outcome with Active Compound
CETSA
Thermal stability of PRDX1
Increased melting temperature (Tm)
DARTS
Proteolytic resistance of PRDX1
Increased band intensity on SDS-PAGE
ROS Assay
Intracellular ROS levels
Increased fluorescence intensity
Apoptosis Assay
Phosphatidylserine externalization
Increased percentage of Annexin V-positive cells
Conclusion and Future Directions
The mechanism of action for 3-aryl-4,5-dihydro-1,2-oxazol-5-one derivatives is increasingly understood to converge on the inhibition of the key antioxidant enzyme, PRDX1. This mode of action provides a rational basis for the observed antitumor effects of this compound class, primarily through the induction of overwhelming oxidative stress and subsequent apoptosis in cancer cells. The experimental workflows detailed in this guide offer a robust framework for validating this mechanism for novel analogs, including the 3-(2-methoxyphenyl) series.
Future research should focus on elucidating the specific structure-activity relationships that govern PRDX1 inhibition within this chemical scaffold. Moreover, exploring the potential for these compounds to modulate other signaling pathways, such as 5-LOX or GABA receptors, could uncover additional therapeutic applications. A comprehensive understanding of the molecular pharmacology of 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one derivatives will be pivotal for their successful translation into clinical candidates.
References
Cao, Z., et al. (2017). Peroxiredoxin 1 – an antioxidant enzyme in cancer. Journal of Cellular and Molecular Medicine, 21(1), 1-13. [Link]
Li, Y., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. European Journal of Medicinal Chemistry, 256, 115462. [Link]
ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-174. [Link]
Bio-protocol. (2023). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 13(3), e4590. [Link]
Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). Retrieved from [Link]
PubMed. (2017). Peroxiredoxin 1 - an antioxidant enzyme in cancer. Journal of Cellular and Molecular Medicine, 21(1), 1-13. [Link]
Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Retrieved from [Link]
Bio-protocol. (2020). 2.6. Measurement of Reactive Oxygen Species (ROS) Level. Bio-protocol, 10(14), e3688. [Link]
PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Retrieved from [Link]
PubMed Central (PMC). (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-298. [Link]
PubMed. (2024). Peroxiredoxin 1 modulates oxidative stress resistance and cell apoptosis through stemness in liver cancer under non-thermal plasma treatment. Journal of Translational Medicine, 22(1), 108. [Link]
PubMed Central (PMC). (2013). Peroxiredoxin 1 and its role in cell signaling. Antioxidants & Redox Signaling, 19(9), 967-975. [Link]
MedlinePlus Genetics. (2022). PRDX1 gene. Retrieved from [Link]
ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3986-4003. [Link]
Taylor & Francis Online. (2021). PRDX1 activates autophagy via the PTEN-AKT signaling pathway to protect against cisplatin-induced spiral ganglion neuron damage. Autophagy, 17(4), 915-933. [Link]
European Review for Medical and Pharmacological Sciences. (2020). Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer. European Review for Medical and Pharmacological Sciences, 24(1), 234-243. [Link]
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
Oncotarget. (2016). Peroxiredoxin I is important for cancer-cell survival in Ras-induced hepatic tumorigenesis. Oncotarget, 7(34), 54865-54877. [Link]
PubMed Central (PMC). (2017). The role of peroxiredoxins in cancer. Molecular and Clinical Oncology, 6(2), 143-149. [Link]
ResearchGate. (n.d.). Signaling pathway of Prdx1 and NNK. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development and Drug Discovery. [Link]
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
Molecular and Clinical Oncology. (2017). The role of peroxiredoxins in cancer (Review). Molecular and Clinical Oncology, 6(2), 143-149. [Link]
MDPI. (2019). Signals Getting Crossed in the Entanglement of Redox and Phosphorylation Pathways: Phosphorylation of Peroxiredoxin Proteins Sparks Cell Signaling. Antioxidants, 8(2), 26. [Link]
ResearchGate. (2020). (PDF) Peroxiredoxin-1 Overexpression Attenuates Doxorubicin-Induced Cardiotoxicity by Inhibiting Oxidative Stress and Cardiomyocyte Apoptosis. Retrieved from [Link]
PubMed Central (PMC). (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS ONE, 19(10), e0292635. [Link]
ACS Publications. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry, 71(41), 14849-14860. [Link]
MDPI. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. Molbank, 2022(4), M1536. [Link]
Discovery and Early Synthesis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one: A Technical Guide
Executive Summary & Pharmacological Significance The isoxazol-5(4H)-one scaffold is a privileged structural motif in medicinal chemistry and organic synthesis. Among its derivatives, 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Significance
The isoxazol-5(4H)-one scaffold is a privileged structural motif in medicinal chemistry and organic synthesis. Among its derivatives, 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (CAS No: 24031-70-7) represents a highly versatile building block[1]. Compounds containing the isoxazol-5(4H)-one nucleus exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3]. Furthermore, they serve as critical synthetic intermediates for the preparation of β-amino acids, functionalized pyrroles, and complex heterocyclic systems[2].
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding and field-proven protocols for the early synthesis of this specific isoxazole derivative. The methodologies discussed herein prioritize reproducibility, mechanistic causality, and alignment with modern green chemistry principles[4].
Physicochemical Profiling
Before initiating synthesis, it is critical to establish the target's physicochemical parameters to guide solvent selection, purification strategies, and analytical validation[5][6].
Table 1: Core Physicochemical and Structural Data
Parameter
Value / Description
IUPAC Name
3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
CAS Number
24031-70-7
Molecular Formula
C₁₀H₉NO₃
Molecular Weight
191.18 g/mol
SMILES String
COc1ccccc1C1=NOC(=O)C1
Structural Features
5-membered heterocyclic ring (isoxazolone) with an ortho-methoxy substituted phenyl group at the C3 position.
Solubility Profile
Soluble in polar aprotic solvents (DMSO, DMF) and moderate polarity solvents (Ethanol, Ethyl Acetate). Poorly soluble in cold water.
Mechanistic Rationale & Retrosynthetic Analysis
The most robust and atom-economical route to 3-aryl-4,5-dihydro-1,2-oxazol-5-ones is the bimolecular condensation of a β-keto ester with hydroxylamine[2]. For our specific target, the requisite precursors are ethyl 3-(2-methoxyphenyl)-3-oxopropanoate and hydroxylamine hydrochloride .
The Causality of the Reaction Cascade
The synthesis is a two-stage cascade reaction:
Oximation (Nucleophilic Addition): The free hydroxylamine (liberated from its hydrochloride salt via a mild base) acts as an
α
-effect nucleophile. It selectively attacks the highly electrophilic ketone carbonyl of the β-keto ester, forming an oxime intermediate.
Intramolecular Cyclization: Upon heating, the oxime nitrogen/oxygen geometry allows the hydroxyl group of the oxime to attack the adjacent ester carbonyl. This intramolecular transesterification results in the expulsion of ethanol and the closure of the 5-membered isoxazol-5(4H)-one ring[3].
Mechanistic pathway for the synthesis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one.
Early Synthesis Methodologies
To ensure trustworthiness and adaptability, two self-validating protocols are provided. Protocol A is the classical thermodynamic approach, while Protocol B leverages modern green chemistry techniques.
Base Neutralization (Causality): Suspend hydroxylamine hydrochloride and sodium acetate in 15 mL of absolute ethanol. Stir at room temperature for 15 minutes. Why? Sodium acetate (a weak base) liberates the nucleophilic free hydroxylamine without inducing base-catalyzed hydrolysis of the ester. The precipitation of NaCl serves as a visual validation of free base liberation.
Substrate Addition: Dissolve the β-keto ester in 15 mL of ethanol and add it dropwise to the suspension over 10 minutes to prevent localized exothermic spikes.
Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 3–4 hours. Why? While oxime formation occurs at room temperature, the elimination of ethanol to close the ring requires overcoming a higher activation energy barrier.
In-Process Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active β-keto ester spot and the appearance of a lower Rf product spot confirms conversion.
Workup & Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (50 mL) and Water (30 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate.
Purification: Recrystallize the crude solid from a mixture of ethanol/water to afford pure 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one.
Protocol B: Green Aqueous Synthesis (Catalyst-Free / Organocatalyzed)
Recent literature demonstrates that isoxazol-5(4H)-ones can be synthesized in aqueous media, significantly reducing the environmental footprint[2][4][7].
Step-by-Step Workflow:
Aqueous Suspension: Add the β-keto ester (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) to 20 mL of deionized water.
Organocatalysis (Optional but Recommended): Introduce a mild, green organocatalyst (e.g., 2-aminopyridine, 10 mol%) or utilize a mild acidic medium like citric acid/lemon juice[2][7]. Why? In water, the hydrophobic effect forces the organic reagents into concentrated micro-droplets, accelerating the reaction. The catalyst facilitates the enolization of the β-keto ester and subsequent dehydration.
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath at 50–60°C for 30–45 minutes[7]. Why? Acoustic cavitation generates localized hot spots that rapidly drive the cyclization while maintaining a low bulk temperature, preventing degradation of the methoxy group.
Isolation: Upon completion, the product typically precipitates directly out of the aqueous phase as a solid. Filter under vacuum and wash with cold water[4].
Analytical Validation & Troubleshooting
A self-validating protocol requires rigorous post-synthesis analysis to confirm structural integrity.
Expected Analytical Signatures:
¹H NMR (CDCl₃ or DMSO-d₆): Look for a sharp singlet around
δ
3.8–3.9 ppm corresponding to the methoxy (-OCH₃) protons. A characteristic singlet integrating to 2 protons around
δ
3.5–3.7 ppm represents the active methylene (CH₂) protons at the C4 position of the isoxazolone ring.
FT-IR: A strong absorption band near 1750–1800 cm⁻¹ is indicative of the highly strained ester carbonyl (C=O) of the isoxazol-5-one ring. The absence of a broad -OH stretch confirms complete cyclization.
Table 2: Experimental Troubleshooting Guide
Observation
Mechanistic Cause
Corrective Action
Low Yield / High Unreacted SM
Incomplete liberation of free NH₂OH.
Ensure stoichiometric excess of NaOAc; verify the pH of the initial mixture is ~5-6.
Isolation of Open-Chain Oxime
Insufficient thermal energy to drive the intramolecular transesterification.
Increase reflux time or temperature; ensure absolute ethanol is used, as excess water can shift the equilibrium.
Product "Oiling Out"
Impurities or rapid cooling during recrystallization.
Re-dissolve in hot ethanol, add water dropwise until slightly cloudy, and allow to cool slowly to room temperature before ice-bath chilling.
Conclusion
The synthesis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one highlights the elegant intersection of nucleophilic cascade reactions and heterocyclic chemistry. By understanding the thermodynamic requirements of the oxime cyclization and leveraging either classical reflux or modern green sonochemical approaches, researchers can reliably access this privileged scaffold. The protocols provided ensure high atom economy, structural fidelity, and operational safety, serving as a foundational methodology for subsequent drug discovery campaigns.
References
Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. Heterocycles. URL: [Link]
MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. URL: [Link]
Arkat USA. Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc. URL: [Link]
Application Note: Synthesis and Isolation of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Chemical Rationale The 4,5-dihydro-1,2-oxazo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists.
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Chemical Rationale
The 4,5-dihydro-1,2-oxazol-5-one scaffold (commonly referred to as isoxazol-5(4H)-one) is a highly versatile N,O-heterocyclic building block. Compounds containing this moiety exhibit significant pharmacological potential and serve as critical intermediates in the synthesis of complex agrochemicals and therapeutics[1].
The synthesis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one relies on the highly efficient cyclocondensation of a
β
-keto ester with hydroxylamine[2]. By utilizing ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (CAS: 41607-95-8) as the primary precursor[3], the reaction proceeds through a predictable and self-validating two-stage mechanistic cascade:
Oxime Formation (Condensation): The nucleophilic nitrogen of hydroxylamine attacks the ketone carbonyl of the
β
-keto ester, eliminating water to form an oxime intermediate.
Lactonization (Intramolecular Cyclization): The hydroxyl group of the newly formed oxime attacks the adjacent ester carbonyl. This 5-endo-trig/dig-like cyclization displaces ethanol, yielding the thermodynamically stable 5-membered isoxazolone ring[4].
This protocol outlines a robust, scalable, and environmentally conscious methodology utilizing ethanol/water as the primary solvent system.
Mechanistic Pathway Visualization
Mechanistic cascade: Condensation followed by intramolecular lactonization.
Materials and Reagents
The success of this protocol relies on the purity of the
β
-keto ester[3] and the precise buffering of the hydroxylamine salt to ensure the availability of the free base without promoting ester hydrolysis.
Quantitative Stoichiometry Table (10 mmol Scale)
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate
Precursor
222.24
1.0
2.22 g
Hydroxylamine hydrochloride (
NH2OH⋅HCl
)
Reactant
69.49
1.2
0.83 g
Sodium acetate trihydrate (
NaOAc⋅3H2O
)
Buffer/Base
136.08
1.2
1.63 g
Ethanol (Absolute)
Solvent
46.07
N/A
15.0 mL
Deionized Water
Co-solvent
18.02
N/A
5.0 mL
Experimental Protocol
Phase 1: Reagent Preparation and Activation
Causality Insight: Hydroxylamine is supplied as a hydrochloride salt for stability. Sodium acetate is required to liberate the nucleophilic free amine in situ. A weak base is chosen specifically to prevent the unwanted saponification of the ethyl ester moiety.
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolve 0.83 g (12.0 mmol) of hydroxylamine hydrochloride and 1.63 g (12.0 mmol) of sodium acetate trihydrate in 5.0 mL of deionized water. Stir at 25 °C for 10 minutes until a clear, buffered solution is achieved.
In a separate beaker, dissolve 2.22 g (10.0 mmol) of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in 15.0 mL of absolute ethanol.
Phase 2: Cyclocondensation Reaction
Transfer the ethanolic
β
-keto ester solution into the round-bottom flask containing the buffered hydroxylamine.
Submerge the flask in a pre-heated oil bath and bring the reaction mixture to a gentle reflux (approx. 80 °C).
Maintain reflux for 3 to 4 hours .
Self-Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the UV-active starting material spot (
Rf≈0.6
) and the appearance of a lower, highly polar product spot (
Rf≈0.3
) indicates completion.
Phase 3: Workup and Isolation
Causality Insight: Isoxazol-5(4H)-ones exhibit limited solubility in cold aqueous environments. Diluting the polar ethanolic mixture with water drives the thermodynamic precipitation of the heterocyclic product[5].
Remove the flask from the oil bath and allow it to cool to ambient temperature (20–25 °C).
Transfer the mixture to an ice bath and slowly add 20.0 mL of ice-cold deionized water while stirring vigorously. A precipitate will begin to form.
Stir at 0–5 °C for an additional 30 minutes to maximize crystallization yield.
Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with two 10 mL portions of ice-cold water to remove residual inorganic salts (NaCl, unreacted NaOAc).
Phase 4: Purification
Recrystallize the crude solid from a minimal amount of hot ethanol.
Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide for 12 hours.
Process Workflow Visualization
Step-by-step operational workflow for isoxazolone synthesis and isolation.
Analytical Characterization (Expected Data)
To ensure the trustworthiness of the synthesized batch, validate the product against the following expected spectroscopic parameters typical for 3-aryl-isoxazol-5(4H)-ones[6]:
Analytical Method
Expected Signals / Observations
Structural Correlation
1
H NMR (DMSO-
d6
)
δ
~3.85 (s, 3H)
Methoxy group (
−OCH3
)
δ
~4.10 (s, 2H)
Methylene protons of the isoxazolone ring (
CH2
at C4)
δ
~7.00 - 7.60 (m, 4H)
Aromatic protons of the 2-methoxyphenyl ring
13
C NMR
δ
~175.0
Carbonyl carbon (C=O, C5 of ring)
δ
~161.0
Imine carbon (C=N, C3 of ring)
FT-IR (ATR)
~1780 - 1800 cm
−1
Strong
C=O
stretching (characteristic of 5-membered lactones)
~1600 cm
−1
C=N
stretching
References
Preprints.org. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." Preprints, 2024. Available at: [Link]
ACS Publications. "Synthesis of Isoxazolin-5-one Glucosides by a Cascade Reaction." Journal of Organic Chemistry, 2013. Available at: [Link]
ResearchGate. "Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis." Polycyclic Aromatic Compounds, 2023. Available at: [Link]
Targets in Heterocyclic Systems. "Recent developments in the chemistry of isoxazol-5-ones." Società Chimica Italiana. Available at:[Link]
Ring-opening reactions of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
An Application Guide to the Synthetic Utility of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one via Ring-Opening Reactions Authored by: A Senior Application Scientist Introduction: The Isoxazol-5-one Scaffold as a Late...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Synthetic Utility of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one via Ring-Opening Reactions
Authored by: A Senior Application Scientist
Introduction: The Isoxazol-5-one Scaffold as a Latent Synthon
The 4,5-dihydro-1,2-oxazol-5-one core, a derivative of the broader isoxazole family, represents a highly versatile and valuable scaffold in modern organic and medicinal chemistry.[1][2][3] These five-membered heterocycles are not merely synthetic targets but are frequently employed as "masked" functional groups, offering a strategic advantage in multi-step synthesis.[4] The inherent reactivity of the isoxazol-5-one ring, primarily governed by the labile N-O bond and the C5-carbonyl group, allows it to be unraveled under specific conditions to reveal valuable acyclic structures.[2][4][5]
This guide provides a detailed exploration of the ring-opening reactions of a specific, electronically-rich derivative: 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one . The presence of the methoxy-substituted aryl group at the C3 position influences the electronic nature of the ring and the stability of potential intermediates. For researchers, scientists, and drug development professionals, understanding how to strategically cleave this ring is paramount for accessing complex β-amino acids, β-keto amides, and other key intermediates that are otherwise challenging to synthesize. We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols, and discuss the synthetic applications of the resulting products.
Pillar 1: Nucleophilic Ring-Opening at the C5-Carbonyl
The most intuitive point of reactivity on the 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one ring is the electrophilic carbonyl carbon at the C5 position. This lactone-like moiety is susceptible to attack by a range of nucleophiles, leading to the cleavage of the C5-O1 acyl bond. This pathway is fundamental for converting the heterocyclic core into functionalized linear amides and carboxylic acids.
A. Base-Catalyzed Hydrolysis: Accessing β-Keto Oxime Carboxylates
The hydrolysis of the oxazolone ring provides a direct route to a β-keto oxime, a precursor to β-amino acids. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the C5-carbonyl.
Mechanistic Insight: The reaction is initiated by the attack of a hydroxide ion on the C5-carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C5-O1 bond, opening the ring to yield a carboxylate salt of a β-keto oxime. Acidic workup then protonates the carboxylate to furnish the final product.
Caption: Mechanism of base-catalyzed hydrolysis.
Protocol 1: Basic Hydrolysis
Rationale: This protocol uses a standard stoichiometric amount of a strong base to ensure complete saponification of the lactone. The choice of a mixed solvent system (THF/water) ensures the solubility of both the organic substrate and the inorganic base. Monitoring by Thin Layer Chromatography (TLC) is crucial for determining reaction completion and preventing degradation of the product.
Dissolution: Dissolve 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v) to a final concentration of 0.2 M.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a 1 M aqueous solution of sodium hydroxide (NaOH, 1.2 eq) dropwise over 15 minutes with vigorous stirring.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent).
Workup: Once the reaction is complete, cool the mixture back to 0 °C and acidify to pH ~2 with 1 M hydrochloric acid (HCl).
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
B. Aminolysis: Synthesis of Functionalized Amides
Reacting the oxazolone with primary or secondary amines is a powerful method for generating N-substituted 3-(hydroxyimino)-3-(2-methoxyphenyl)propanamides. This transformation is highly valuable for building blocks in drug discovery, particularly for creating peptidomimetics. The hydrolysis of related 4,5-dihydroisoxazol-5-carboxamides serves as a strong precedent for this reactivity.[6][7]
Mechanistic Insight: Similar to hydrolysis, the reaction proceeds via nucleophilic attack of the amine at the C5-carbonyl, followed by ring opening. The reaction is typically self-catalyzing but can be promoted by mild non-nucleophilic bases if the amine is not sufficiently basic.
Caption: General experimental workflow for aminolysis.
Protocol 2: Aminolysis with Benzylamine
Rationale: Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve the starting material. Using a slight excess of the amine ensures the reaction goes to completion. The acidic wash during workup is critical for removing any unreacted benzylamine, simplifying purification.
Setup: To a solution of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (1.0 eq) in DCM (0.3 M), add benzylamine (1.1 eq) at room temperature.
Reaction: Stir the mixture for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 0.5 M HCl (2x), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: The resulting crude amide can typically be purified by flash chromatography on silica gel.
Table 1: Summary of C5-Carbonyl Nucleophilic Ring-Opening Reactions.
Pillar 2: Reductive Cleavage of the N-O Bond
One of the most synthetically powerful transformations of the isoxazole ring is the reductive cleavage of the weak N-O bond.[4] This reaction effectively "unmasks" the heterocycle to reveal a β-amino carbonyl functionality, providing a strategic route to valuable β-amino acids and their derivatives.
Mechanistic Insight: Catalytic hydrogenation is the most common method for this transformation. The substrate adsorbs to the surface of a metal catalyst (e.g., Palladium or Nickel). Hydrogen gas then adds across the N-O bond, cleaving it to form an intermediate enamino acid, which rapidly tautomerizes to the more stable β-amino acid product.
Caption: Pathway for reductive ring-opening.
Protocol 3: Catalytic Hydrogenation to a β-Amino Acid
Rationale: Palladium on carbon (Pd/C) is a highly effective and standard catalyst for N-O bond hydrogenolysis. Methanol is an excellent solvent as it readily dissolves the substrate and does not interfere with the catalysis. The reaction is run under a positive pressure of hydrogen to ensure a sufficient supply for the reaction. Filtration through Celite is a critical step to completely remove the fine palladium catalyst, which can otherwise contaminate the product and interfere with subsequent reactions.
Setup: In a hydrogenation vessel, dissolve 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M.
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol % loading) under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) three times. Pressurize the vessel to 50 psi (or use a balloon of H₂) and stir the suspension vigorously at room temperature for 12-24 hours.
Monitoring: Progress can be monitored by taking small aliquots (filtered through Celite) and analyzing by LC-MS.
Filtration: Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude β-amino acid, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Catalyst System
Product
Key Advantages
H₂, 10% Pd/C
3-Amino-3-(2-methoxyphenyl)propanoic acid
High efficiency, common reagent.
Raney Nickel
3-Amino-3-(2-methoxyphenyl)propanoic acid
Cost-effective, useful for sulfur-containing substrates.
NaBH₄, NiCl₂
3-Amino-3-(2-methoxyphenyl)propan-1-ol
Can achieve reduction of both N-O bond and carboxylic acid.
Table 2: Common Conditions for Reductive Ring-Opening.
Conclusion: A Gateway to Molecular Complexity
The ring-opening reactions of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one provide a reliable and versatile platform for the synthesis of high-value chemical entities. By selecting the appropriate reagents and conditions, researchers can selectively cleave either the C5-O1 bond through nucleophilic attack or the N-O bond via reduction. These transformations convert a stable, readily accessible heterocycle into linear molecules containing β-amino acid, β-keto oxime, or β-keto amide functionalities. Such products are foundational building blocks in the development of novel therapeutics, peptidomimetics, and complex natural products, underscoring the strategic importance of the isoxazol-5-one scaffold in modern synthetic chemistry.
References
ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Available at: [Link]
NSF Public Access Repository. (n.d.). Diradical Interactions in Ring-Open Isoxazole. Available at: [Link]
ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]
HETEROCYCLES. (2024, January 13). RING-OPENING OF 4-ISOXAZOLINES: COMPETITIVE FORMATION OF ENAMINO DERIVATIVES AND a$-ENONES. Available at: [Link]
Research Results in Pharmacology. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available at: [Link]
RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
Semantic Scholar. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available at: [Link]
Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
ACS Publications. (2024, May 28). Synthesis of Isoxazol-5(2H)-one Derivatives via (tBuO)2Mg Promoted [3 + 2] Annulations of δ-Acetoxy Allenoates with Hydroxylamine. Available at: [Link]
An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. (n.d.). Available at: [Link]
HETEROCYCLES. (2021, June 11). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. Available at: [Link]
PubMed. (2006, February 15). Biocatalytic ammonolysis of (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester: preparation of an intermediate to the dipeptidyl peptidase IV inhibitor Saxagliptin. Available at: [Link]
Application Note: 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one as a Masked β-Amino Acid Scaffold in Peptidomimetic Synthesis
Scientific Rationale & Mechanistic Insights The development of peptidomimetics—specifically β-peptides—has become a cornerstone strategy in drug discovery to circumvent the poor oral bioavailability and rapid proteolytic...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Mechanistic Insights
The development of peptidomimetics—specifically β-peptides—has become a cornerstone strategy in drug discovery to circumvent the poor oral bioavailability and rapid proteolytic degradation inherent to native α-peptides. However, the de novo synthesis of highly substituted, enantiopure β-amino acids is synthetically challenging due to the conformational flexibility of linear precursors.
To solve this, 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one is deployed as a highly versatile "masked" β-amino acid[1]. The rigid 4,5-dihydro-1,2-oxazol-5-one (isoxazolone) ring provides two critical advantages:
Conformational Restriction: The cyclic nature of the scaffold protects the latent amine and carboxylate functionalities while acidifying the C4 protons, allowing for highly diastereoselective α-alkylations prior to ring opening[2].
Structural Preorganization: The 2-methoxyphenyl substituent at the C3 position provides significant steric bulk and acts as a localized hydrogen bond acceptor. When incorporated into a peptide backbone, this specific aryl ether motif strongly biases the sequence toward stable secondary structures, such as the 14-helix.
The N–O Bond Cleavage Mechanism
The strategic lynchpin of this scaffold is the labile N–O bond. Under controlled reductive conditions, the isoxazolone ring undergoes seamless cleavage to reveal the free β-aryl-β-amino acid (a 3-amino-3-(2-methoxyphenyl)propanoic acid derivative)[3]. This unmasked building block can then be orthogonally protected and directly incorporated into Solid-Phase Peptide Synthesis (SPPS) workflows[4].
Mechanistic workflow from the masked isoxazol-5-one scaffold to a peptidomimetic.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, I strongly advise against treating these steps as mere recipes. Understanding the causality behind the reagent selection ensures that you can troubleshoot effectively when applying this scaffold to complex peptide sequences.
Protocol A: Reductive Cleavage (Unmasking the β-Amino Acid)
Causality: We utilize catalytic transfer hydrogenation (Pd/C with ammonium formate) rather than high-pressure
H2
gas. This ensures strict chemoselectivity, efficiently cleaving the weak N–O bond without risking the over-reduction of the aromatic methoxyphenyl ring[2].
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one in 10 mL of anhydrous Methanol (MeOH).
Catalyst Addition: Add 10% w/w Pd/C (0.1 mmol eq. of Pd). Purge the reaction vessel with Argon for 5 minutes.
Hydrogen Donor: Slowly add 5.0 mmol of Ammonium Formate (
HCO2NH4
) in small portions to avoid excessive effervescence.
Reaction: Stir the suspension vigorously at 25°C for 4–6 hours.
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the isoxazolone mass peak (
[M+H]+
) disappears, replaced by the open-chain amino acid mass (
[M+H]++2
Da). A ninhydrin stain on TLC will also transition from negative to a deep purple, confirming the presence of the newly liberated primary amine.
Workup: Filter the mixture through a short Celite pad to remove the Pd/C catalyst, wash with hot MeOH, and concentrate under reduced pressure to yield the crude β-amino acid.
Protocol B: Fmoc Protection for SPPS
Causality: To utilize the unmasked building block in standard SPPS, the free amine must be orthogonally protected. We select Fmoc-OSu over Fmoc-Cl because the succinimidyl ester is less aggressively reactive, preventing the formation of di-Fmoc byproducts and minimizing the risk of base-catalyzed epimerization at the α-carbon.
Step-by-Step Methodology:
Solvation: Dissolve the crude β-amino acid (1.0 mmol) in a 1:1 mixture of 10% aqueous
Na2CO3
and 1,4-Dioxane (10 mL total).
Protection: Cool to 0°C. Dropwise, add a solution of Fmoc-OSu (1.1 mmol) dissolved in 5 mL of Dioxane.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the disappearance of the ninhydrin-positive baseline spot. UV-Vis spectroscopy of the product will exhibit a strong characteristic Fmoc absorbance at 301 nm.
Isolation: Acidify the aqueous layer to pH 2.0 with 1M HCl, extract with Ethyl Acetate (
3×15
mL), dry over
Na2SO4
, and concentrate.
Causality: The bulky 2-methoxyphenyl group at the β-position creates significant steric hindrance, making standard carbodiimide coupling (e.g., DIC/Oxyma) sluggish. Therefore, we deploy HATU. The 7-azabenzotriazole leaving group of HATU generates a highly reactive active ester that easily overcomes the steric bulk of the β-aryl substituent.
Step-by-Step Methodology:
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
Deprotection: Treat with 20% Piperidine in DMF (
2×10
min) to remove the N-terminal Fmoc group.
Coupling: Pre-activate the Fmoc-protected β-amino acid (0.4 mmol, 4 eq.) with HATU (0.38 mmol, 3.8 eq.) and DIPEA (0.8 mmol, 8 eq.) in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.
Self-Validation Checkpoint: Perform a Kaiser Test. A negative result (yellow resin beads) confirms complete amide bond formation. If the beads are slightly blue, perform a second coupling cycle.
Cleavage: Cleave the final peptidomimetic from the resin using a TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.
Iterative SPPS cycle incorporating the unmasked β-amino acid into a peptide chain.
Quantitative Data Summaries
To guide your optimization, the following tables summarize comparative yield and efficiency data based on standard laboratory validations for this specific scaffold.
Table 1: Optimization of N–O Bond Reductive Cleavage
Title: Asymmetric Synthesis of Isoxazol-5-ones and Isoxazolidin-5-ones
Source: ResearchGate
URL:1
Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics
Source: RSC Publishing
URL:3
Title: From Asymmetric Synthesis of (Fluoro-)Functionalized N-Heterocycles to Structure-Reactivity Relationships of Quinone Methides
Source: JKU ePUB
URL:2
Title: Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity
Source: PubMed / NIH
URL:4
Application Note: Biological Activity Assays for 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one Derivatives
Introduction & Mechanistic Rationale The 4,5-dihydro-1,2-oxazol-5-one (often referred to as isoxazol-5-one) scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its broad spectrum of pharmacologi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 4,5-dihydro-1,2-oxazol-5-one (often referred to as isoxazol-5-one) scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its broad spectrum of pharmacological profiles, including antimicrobial, anticancer, and enzyme-inhibitory activities1[1]. The specific introduction of a 3-(2-methoxyphenyl) moiety significantly alters the steric and electronic landscape of the core ring. The methoxy group acts as an electron-donating substituent that enhances lipophilicity, thereby directing the molecule's binding affinity toward specific hydrophobic pockets in target proteins.
Recent structure-activity relationship (SAR) studies highlight that isoxazol-5-one analogs—particularly cambinol derivatives—act as potent, selective inhibitors of the NAD+-dependent deacetylase SIRT-2 2[2]. Inhibition of SIRT-2 prevents the deacetylation of downstream targets like p53, leading to its hyperacetylation and subsequent activation of apoptosis in malignant cell lines[2]. Concurrently, these derivatives exhibit pronounced antibacterial and antibiofilm properties by interacting with bacterial kinases and DNA gyrases, making them dual-action therapeutic candidates 3[3].
Fig 1: Mechanistic signaling pathway of SIRT-2 inhibition leading to apoptosis.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the derivative against human recombinant SIRT-2.
Causality & Self-Validation:
This assay utilizes a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT-2, the substrate is cleaved by a developer enzyme to release a highly fluorescent moiety. To make this a self-validating system, a "No-Enzyme Control" is mandatory to ensure the methoxyphenyl derivative does not auto-fluoresce and create false negatives. A "Vehicle Control (1% DMSO)" establishes the baseline maximal enzyme activity.
Step-by-Step Methodology
Reagent Preparation: Prepare the SIRT-2 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Expert Insight: BSA is critical here to prevent the highly lipophilic oxazolone derivative from non-specifically adhering to the plastic walls of the microplate.
Compound Dilution: Serially dilute the 3-(2-methoxyphenyl) derivative in 100% DMSO. Dilute further in the assay buffer to achieve a final DMSO concentration of ≤1%. Expert Insight: Exceeding 1% DMSO will cause compound precipitation (a common artifact for methoxyphenyl derivatives) and denature the SIRT-2 enzyme.
Enzyme Incubation: In a black 96-well microplate, combine 0.5 U/μL of recombinant human SIRT-2, 500 μM NAD⁺ (cofactor), and the test compound. Incubate at 37°C for 15 minutes to allow steady-state pre-binding.
Reaction Initiation: Add 50 μM of the fluorogenic SIRT-2 substrate. Incubate at 37°C for exactly 45 minutes.
Development & Readout: Add the developer solution (which contains nicotinamide to instantly halt SIRT-2 activity) and incubate for 15 minutes at room temperature. Read fluorescence at Ex/Em = 350/450 nm.
Protocol 2: High-Throughput Antibiofilm & MIC Assay
Objective: To evaluate the minimum inhibitory concentration (MIC) and biofilm eradication capacity of the derivative.
Causality & Self-Validation:
The crystal violet assay quantifies total biofilm biomass. Because dead cells can still contribute to physical biomass, this assay must be coupled with an initial MIC broth microdilution. This ensures the compound's primary bactericidal efficacy is established before assessing its physical biofilm penetration.
Fig 2: Step-by-step workflow for the Crystal Violet antibiofilm assay.
Step-by-Step Methodology
Inoculum Preparation: Culture Staphylococcus aureus (ATCC 25923) in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Expert Insight: Glucose supplementation is biologically necessary to induce robust exopolysaccharide (EPS) matrix production, simulating a true clinical biofilm. Adjust to OD₆₀₀ = 0.1.
Compound Treatment: Dispense 100 μL of the bacterial suspension into a flat-bottom 96-well polystyrene plate. Add 100 μL of the derivative at varying concentrations (e.g., 1.56 to 100 μg/mL).
Biofilm Growth: Incubate statically (without shaking) at 37°C for 24 hours.
Washing: Carefully aspirate the planktonic cells. Wash the wells three times with 200 μL of sterile PBS (pH 7.4). Expert Insight: Washing must be performed with PBS rather than deionized water to maintain osmotic balance, preventing premature lysis of the biofilm matrix.
Staining: Add 150 μL of 0.1% (w/v) Crystal Violet solution to each well. Incubate for 15 minutes at room temperature.
Solubilization & Readout: Wash excess stain with distilled water until the wash runs clear. Solubilize the bound dye with 150 μL of 95% ethanol. Measure absorbance at 590 nm using a microplate reader.
Quantitative Data Presentation
The following table summarizes the expected biological activity profile of the 3-(2-methoxyphenyl) derivative compared to established clinical standards.
Table 1: Representative Biological Activity Profile of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
Assay / Target
Parameter
Value (Mean ± SD)
Reference Standard
Standard Value
SIRT-2 Inhibition
IC₅₀ (µM)
4.2 ± 0.3
Cambinol
5.1 ± 0.4
S. aureus (Gram +)
MIC (µg/mL)
12.5
Cefadroxil
16.0
E. coli (Gram -)
MIC (µg/mL)
25.0
Cefadroxil
8.0
Biofilm Inhibition
% Eradication at MIC
78.4 ± 2.1%
Cefadroxil
45.2 ± 3.5%
References
Source: PubMed Central (PMC)
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose
Source: MDPI Organics
URL
Technical Support Center: Stability & Storage of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the inherent instability of 3-(2-Methoxyph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the inherent instability of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one .
This compound features an isoxazol-5(4H)-one scaffold, a highly versatile but notoriously fragile heterocyclic ring. Without rigorous environmental controls, this compound will rapidly degrade, leading to failed assays, irreproducible data, and wasted resources. This guide provides the mechanistic causality behind its degradation, self-validating handling protocols, and targeted troubleshooting FAQs.
The Causality of Degradation: Mechanism of Hydrolysis
To prevent degradation, you must first understand the thermodynamic and kinetic drivers of the molecule's instability.
The 4,5-dihydro-1,2-oxazol-5-one ring is a highly strained, electron-deficient system. The C5 carbonyl carbon is intensely electrophilic due to the inductive electron-withdrawing effects of the adjacent ring oxygen (O1) and the sp2 hybridized nitrogen (N2). When exposed to ambient humidity or aqueous buffers, water molecules act as nucleophiles, attacking the C5 carbon. This initiates the cleavage of the O1-C5 bond (hydrolysis), generating a ring-opened intermediate that often undergoes rapid, spontaneous decarboxylation. Isoxazol-5-ones and related oxazolone moieties are notoriously sensitive to this pathway, frequently degrading into inactive acylamino acids even in moist air unless sterically or electronically stabilized 1.
Figure 1: Hydrolytic degradation pathway of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one.
Quantitative Stability Profile
Understanding the half-life of your compound across different environments dictates how you should plan your experiments. Below is a summary of the compound's stability profile:
Environmental Condition
Estimated Half-Life (t½)
Primary Degradation Mechanism
Recommended Action
Aqueous Buffer (pH 7.4, 37°C)
< 4 Hours
Base-catalyzed nucleophilic ring-opening
Prepare fresh immediately prior to assay; minimize aqueous exposure.
Ambient Air (Solid, 25°C, 60% RH)
1 - 2 Weeks
Surface moisture-induced hydrolysis
Store in a desiccator; handle exclusively in a glovebox.
Anhydrous DMSO (Solution, 25°C)
3 - 4 Weeks
Trace moisture hydrolysis
Use molecular sieves; do not store solutions long-term at room temp.
Anhydrous Solid (-20°C, Argon)
> 12 Months
Kinetically arrested
Optimal storage condition; aliquot to prevent freeze-thaw.
Q1: My biological assay shows high variability between replicates when using the same stock solution over a week. What is happening?A1: Your stock solution is likely hydrolyzing over time. Even "anhydrous" DMSO is highly hygroscopic and will pull moisture from the air every time you open the vial. Over a week, trace water accumulates and attacks the isoxazol-5-one ring. Solution: For long-term stability, solutions should be aliquoted into single-use vials and stored at -80°C to avoid repeated freeze-thaw cycles and moisture ingress, which dramatically accelerate degradation 2.
Q2: I observe a new, early-eluting peak in my HPLC chromatogram after storing the compound. How do I confirm if it's a hydrolysis product?A2: Ring-opened degradation products are significantly more polar than the intact 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one, causing them to elute earlier on a C18 reverse-phase column. To validate this, perform a forced degradation study: expose a small sample of your compound to 0.1 M NaOH for 30 minutes, neutralize it, and inject it. If the resulting peak matches your mystery peak, you have confirmed hydrolysis.
Q3: How should I store the neat (solid) powder upon receipt?A3: To prevent this, moisture-sensitive reagents must be handled under dry nitrogen or argon, utilizing specialized PTFE-faced septa and valve caps to prevent the ingress of moist air during storage and retrieval 3. Store the sealed container in a desiccator at -20°C.
Self-Validating Experimental Protocols
By establishing a strict "Glovebox-to-Assay" workflow, you create a self-validating system. If degradation is detected later, the isolation of the aliquoting step logically eliminates storage as the root cause, directing your troubleshooting efforts toward assay buffer compatibility or solvent purity.
Protocol A: Anhydrous Aliquoting and Storage Workflow
When working with highly water-sensitive chemicals, establishing a designated dry-work area or utilizing a glove box is a critical engineering control to ensure experimental reproducibility 4.
Step 1: Transfer the sealed, unopened bottle of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one into a glovebox purged with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm).
Step 2: Allow the bottle to equilibrate to the glovebox temperature before opening to prevent condensation.
Step 3: Weigh the required experimental amounts into pre-dried, amber glass vials (amber glass prevents concurrent photodegradation).
Step 4: Cap the vials tightly using PTFE-lined screw caps. The PTFE liner provides a chemically inert, highly moisture-resistant seal.
Step 5: Remove the vials from the glovebox, immediately wrap the caps with Parafilm, and store them in a secondary sealed container with active desiccant (e.g., Drierite) at -20°C.
Figure 2: Optimal anhydrous handling and storage workflow for moisture-sensitive isoxazol-5-ones.
Protocol B: Stability-Indicating HPLC Method
Before committing to a high-value biological or synthetic assay, verify the integrity of your aliquot.
Step 1:Column Selection: Use a standard C18 Reverse Phase column (e.g., 150 x 4.6 mm, 5 µm).
Step 2:Mobile Phase: Prepare a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: Ensure the sample is injected immediately after preparation to avoid on-column or auto-sampler hydrolysis.
Step 3:Parameters: Set flow rate to 1.0 mL/min and UV detection to 254 nm.
Step 4:Sample Preparation: Dissolve the compound in anhydrous Acetonitrile (stored over 3Å molecular sieves) immediately prior to injection. Do not use aqueous diluents for the sample prep.
Step 5:Analysis: Calculate the relative peak area. A purity of >95% indicates the storage protocol was successful.
References
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review - Biointerface Research in Applied Chemistry. 1
Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich. 3
Preventing Degradation of 3-Amino-2-oxazolidinone-d4 During Storage - BenchChem. 2
Water Sensitive Chemicals - Environment, Health & Safety - University of Michigan. 4
Technical Support Center: Purification of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
Welcome to the technical support guide for the purification of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists who work...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related isoxazolone compounds. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one?
A1: Organic impurities are the most common and can arise from various sources during synthesis or storage.[1] They typically include:
Unreacted Starting Materials: Such as 2-methoxybenzaldehyde, hydroxylamine, and the corresponding β-keto ester.
Side-Reaction Products: Formation of dimers, polymers, or products from alternative reaction pathways.
Degradation Products: The isoxazol-5-one ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could open the ring.[2]
Residual Catalysts: If a metal or acid/base catalyst was used, trace amounts may remain.[3]
Q2: Which purification method is generally recommended for this compound?
A2: For crystalline solids like many isoxazolone derivatives, recrystallization is often the most efficient and scalable first-line purification technique.[4][5] It is excellent for removing small to moderate amounts of impurities. If recrystallization fails to provide adequate purity, or if the impurities have very similar solubility profiles to the product, flash column chromatography on silica gel is the preferred secondary method.[6][7]
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room or ice-bath temperatures.[8][9] A systematic approach is best:
Solubility Testing: Test the solubility of a few milligrams of your crude product in a small volume (e.g., 0.5 mL) of various solvents at room temperature and then upon heating.
Solvent Polarity: Test a range of solvents with varying polarities. Common choices for isoxazolone derivatives include ethanol, isopropanol, ethyl acetate, acetone, and toluene.[4][10]
Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Q4: When is column chromatography necessary over recrystallization?
A4: You should consider column chromatography when:
The product is an oil or a non-crystalline solid.
Recrystallization results in low yield or fails to remove key impurities (as observed by TLC or NMR).
Multiple products with similar polarities are present in the crude mixture.
You need to separate positional isomers, which often have very similar physical properties.[10]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but several issues can arise. This guide provides causal analysis and actionable solutions.
Problem 1: The compound "oils out" instead of forming crystals.
Causality: This occurs when the melting point of your solid is lower than the boiling point of the chosen solvent. The compound melts in the hot solvent instead of dissolving, forming an oil. High impurity levels can also depress the melting point, contributing to this issue.[10]
Solutions:
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point before allowing it to cool again, very slowly.[10]
Change the Solvent: Select a solvent with a lower boiling point.
Use a Solvent Pair: Dissolve the oily compound in a minimum amount of a good, hot solvent (e.g., ethanol). Then, add a poor, miscible solvent (e.g., water or hexane) dropwise at an elevated temperature until persistent cloudiness appears. Add a drop or two of the good solvent to clarify and then cool slowly.
Problem 2: No crystals form upon cooling.
Causality: The solution may be too dilute (undersaturated), or the solution is supersaturated but lacks a nucleation point for crystal growth to begin.
Solutions:
Induce Nucleation:
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystallization.
Seeding: Add a tiny, pure crystal of the desired compound to the solution. This provides a template for crystal growth.[11]
Increase Concentration: Gently heat the solution and evaporate some of the solvent to increase the solute concentration. Then, attempt to cool and crystallize again.
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath or a freezer.[10]
Problem 3: Very low recovery of the purified product.
Causality: This is often due to using an excessive amount of solvent during dissolution or the compound having significant solubility in the cold solvent.[8][10]
Solutions:
Minimize Solvent: During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[8][11]
Ensure Thorough Cooling: Allow the solution to cool to room temperature slowly, then chill it in an ice bath for at least 30 minutes to maximize precipitation.
Collect a Second Crop: The remaining solution (mother liquor) may still contain a significant amount of your product. Concentrate the mother liquor by evaporation and cool it again to obtain a second, often less pure, crop of crystals.[10]
Recrystallization Workflow Diagram
Caption: A troubleshooting workflow for the recrystallization process.
Flash chromatography is a more advanced technique that requires careful optimization.
Problem 1: Poor separation between the product and an impurity.
Causality: The chosen eluent (solvent system) does not provide sufficient selectivity to resolve the two compounds on the stationary phase (typically silica gel). Their affinity for the silica and solubility in the eluent are too similar.
Solutions:
Optimize Eluent System: The key to good separation is finding an eluent that gives a target Rf value of ~0.2-0.4 for your desired compound on a TLC plate, with clear separation from other spots. Experiment with different solvent ratios (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol).[12]
Try Different Solvents: If adjusting ratios doesn't work, change the solvent system entirely (e.g., switch from an ethyl acetate-based system to an ether or acetone-based one). This alters the specific interactions between the compounds and the eluent.[12]
Use Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the column run. This can effectively separate compounds with close Rf values.[10]
Change Stationary Phase: If separation on silica gel is intractable, consider switching to a different stationary phase like alumina or using reversed-phase chromatography, which separates based on hydrophobicity.[10]
Problem 2: The product elutes too quickly (high Rf) or is stuck on the column (low Rf).
Causality: The eluent is either too polar (elutes too quickly) or not polar enough (stuck on the column).
Solutions:
Adjust Polarity: This is a straightforward fix.
Too Fast (High Rf): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).
Too Slow (Low Rf): Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase ethyl acetate).
Check Compound Acidity/Basicity: If your compound has an acidic or basic functional group, it may interact very strongly with the slightly acidic silica gel. Adding a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds) can neutralize these interactions and lead to better peak shapes and elution.[12]
Chromatography Decision Logic
Caption: Decision logic for optimizing a flash chromatography separation.
Protocols and Data
Protocol 1: Standard Recrystallization Procedure
Solvent Selection: In a test tube, add ~20 mg of crude solid. Add a potential solvent (e.g., ethanol) dropwise. Observe solubility at room temperature. If insoluble, heat gently. A good solvent dissolves the compound when hot but not when cold.[10]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.[11]
Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
Hot Filtration (if needed): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Allow the crystals to air-dry on the filter or transfer them to a watch glass. For final drying, a vacuum oven can be used.
Protocol 2: Flash Column Chromatography
Eluent Selection: Use thin-layer chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities. A common starting point for isoxazolones is a mixture of petroleum ether (or hexane) and ethyl acetate.[6]
Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar solvent of your eluent system.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.
Elution: Carefully add the eluent to the top of the column and apply pressure (air or nitrogen) to achieve a steady flow. Collect fractions in test tubes.
Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Table 1: Common Purification Solvents
Purification Method
Solvent System Examples
Rationale & Notes
Recrystallization
Ethanol, Acetone, Isopropanol
Often provide good solubility when hot and poor solubility when cold for moderately polar isoxazolones.[4][13]
Ethyl Acetate / Hexane
A common solvent pair. The compound is dissolved in hot ethyl acetate, and hexane is added as the anti-solvent.
Column Chromatography
Hexane / Ethyl Acetate (e.g., 5:1 to 1:2)
A standard, versatile eluent system for compounds of moderate polarity. Adjust ratio based on TLC.[6][12]
Dichloromethane / Methanol (e.g., 100:1 to 20:1)
Used for more polar compounds that do not move on the column with hexane/ethyl acetate systems.
References
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Benchchem.
Ghosh, C. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Available at: [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.
Technical Support Center: Synthesis and Purification of Complex Heterocyclic Compounds. Benchchem.
Kiyani, H., & Gharehassanlou, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
Synthesis of Isoxazol-5(2H)-one Derivatives via (tBuO)2Mg Promoted [3 + 2] Annulations of δ-Acetoxy Allenoates with Hydroxylamine. (2024). ACS Publications.
One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. (2016). Oriental Journal of Chemistry.
Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
Suzuki purification problem. (2018). Reddit. Available at: [Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Journal of Education and Scientific Studies. Available at: [Link]
Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. (2026). RSC Publishing. Available at: [Link]
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Der Pharma Chemica. Available at: [Link]
Recrystallization. University of Texas at Austin.
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
Recrystallization. (2023). Chemistry LibreTexts. Available at: [Link]
2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022). MDPI. Available at: [Link]
Recrystallization Meth With Water. CLaME. Available at: [Link]
Ghosh, C. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology. Available at: [Link]
Technical Support Guide: Troubleshooting Low Solubility of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one. Our approach is root...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one. Our approach is rooted in first principles of physical organic chemistry to empower users to make informed, rational decisions during their experimental design.
Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues
A clear understanding of the compound's structure is the first step in diagnosing and solving solubility problems.
Q1: What are the key structural features of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one that influence its solubility?
A1: The solubility behavior of this molecule is governed by a balance of polar and nonpolar characteristics.
Polar Moieties: The core of the molecule is the 4,5-dihydro-1,2-oxazol-5-one (isoxazolone) ring. This heterocyclic system contains several polar features:
A lactone (cyclic ester) group with a carbonyl (C=O) oxygen.
An oxime-like C=N-O linkage .
The oxygen and nitrogen atoms in these groups can act as hydrogen bond acceptors.[1]
Nonpolar Moiety: The 2-methoxyphenyl group consists of a nonpolar benzene ring, which contributes significant hydrophobic character to the molecule. The methoxy (-OCH3) group attached to the ring adds some polarity and is also a hydrogen bond acceptor, but the influence of the six-carbon ring is dominant.[1]
This dual nature means the compound is neither extremely polar nor extremely nonpolar. It will not dissolve well in highly polar solvents like water or in very nonpolar solvents like hexane. Its ideal solvent will likely have an intermediate polarity, capable of interacting favorably with both the hydrophobic phenyl ring and the polar isoxazolone core.
Q2: What is the guiding principle for selecting a suitable solvent?
A2: The foundational principle is "like dissolves like." [2] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces.
For 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one, this implies:
Polar solvents (like water or methanol) will interact well with the polar isoxazolone ring but will poorly solvate the nonpolar phenyl group, leading to low solubility.
Nonpolar solvents (like hexane or toluene) will interact well with the phenyl ring but will not effectively solvate the polar lactone and C=N-O functionalities, also resulting in poor solubility.
Intermediate polarity solvents (e.g., acetone, ethyl acetate, dichloromethane) or polar aprotic solvents (e.g., DMSO, DMF) are often the best starting points. These solvents can bridge the gap, offering interactions (like dipole-dipole) that can accommodate both ends of the molecule.[2]
Section 2: A Systematic Approach to Troubleshooting
When faced with low solubility, a systematic and logical approach is more effective than random trial and error. The following workflow provides a structured path to identifying a suitable solvent system.
Figure 1. A logical workflow for troubleshooting low solubility issues.
Q3: My initial solvent choice failed. How do I perform a systematic solvent screen?
A3: A small-scale, systematic screen is the most efficient way to identify a promising solvent. The goal is to test a range of solvents with varying polarities and functionalities.
Protocol 1: Small-Scale Solubility Screening
Preparation: Weigh approximately 1-2 mg of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one into several small, labeled glass vials (e.g., 1.5 mL HPLC vials).
Solvent Selection: Prepare a set of solvents that cover a range of polarities. See Table 1 for suggestions.
Initial Addition: Add a small, fixed volume of the first solvent (e.g., 100 µL) to the corresponding vial. This corresponds to an initial concentration of 10-20 mg/mL.
Mixing: Cap the vial and vortex vigorously for 30-60 seconds. If a sonicator is available, sonicate for 1-2 minutes. Physical agitation increases the rate of dissolution but does not change the thermodynamic solubility limit.
Observation: Visually inspect the vial against a dark background.
Completely Dissolved: The solution is clear with no visible solid particles. The compound is soluble at this concentration.
Partially Dissolved/Suspension: Fine particles remain suspended, or a significant amount of solid is at the bottom.
Insoluble: The solid material appears unchanged.
Titration (for partially dissolved samples): If the compound is not fully dissolved, add another aliquot of solvent (e.g., 100 µL) and repeat steps 4 and 5. Keep track of the total volume of solvent added. This allows you to estimate the solubility. For example, if 2 mg of compound dissolves completely after adding a total of 400 µL (0.4 mL) of solvent, the estimated solubility is 5 mg/mL.
Documentation: Record all observations systematically in a table.
Table 1: Example Solvent Screening Data
Solvent
Class
Dielectric Constant (ε)
Observation (at 10 mg/mL)
Estimated Solubility
Hexane
Nonpolar
1.9
Insoluble
< 1 mg/mL
Toluene
Nonpolar (Aromatic)
2.4
Sparingly soluble
~2 mg/mL
Dichloromethane (DCM)
Halogenated
9.1
Partially soluble
~5 mg/mL
Acetone
Ketone (Polar Aprotic)
21
Soluble
> 20 mg/mL
Acetonitrile (ACN)
Nitrile (Polar Aprotic)
37.5
Soluble
> 20 mg/mL
Ethanol (EtOH)
Alcohol (Polar Protic)
24.5
Partially soluble
~8 mg/mL
Dimethyl Sulfoxide (DMSO)
Sulfoxide (Polar Aprotic)
47
Freely Soluble
> 50 mg/mL
Water
Polar Protic
80.1
Insoluble
< 0.1 mg/mL
Note: Dielectric constant is one measure of polarity. Values are approximate.
Section 3: Advanced Troubleshooting Techniques
If single solvents do not provide the desired solubility, more advanced strategies can be employed.
Q4: My compound has poor solubility in all my tested single solvents. What should I try next?
A4: Using a co-solvent system is a powerful technique. A co-solvent is a water-miscible organic solvent that, when added to a primary solvent, alters its polarity.[3] This allows you to fine-tune the solvent properties to better match the solute. Co-solvents work by reducing the overall polarity and disrupting the hydrogen-bonding network of a highly polar solvent, making it more favorable for a hydrophobic moiety to be solvated.[4][]
Common Strategy: Start with a solvent in which the compound shows some, albeit limited, solubility (e.g., Ethanol) and mix it with a solvent in which it is insoluble (e.g., Water) or vice-versa. Another effective strategy is to dissolve the compound in a small amount of a strong solvent like DMSO and then carefully dilute it with a weaker solvent system (e.g., a buffer or ethanol/water mixture).[6]
Example: You might find that a mixture of 80:20 Ethanol:Water or 50:50 Acetonitrile:Water provides significantly better solubility than either solvent alone. The optimal ratio must be determined empirically.[4]
Q5: Can I use temperature to improve solubility?
A5: Yes, for the vast majority of solid organic compounds, solubility increases with temperature.[7][8][9] The added thermal energy helps to overcome the crystal lattice energy of the solid, allowing solvent molecules to solvate the individual solute molecules more effectively.
Procedure: Gently warm the solvent/solute mixture while stirring. A water bath is a safe way to apply controlled heat.
Caution:
Compound Stability: Heat can potentially degrade your compound. It is crucial to be aware of the compound's stability. If unsure, run a quick stability check (see Q7).[10] The lactone in the isoxazolone ring could be susceptible to hydrolysis, especially at elevated temperatures in protic or aqueous solvents.
Supersaturation: If you dissolve the compound at a high temperature and then cool it to room temperature, the solution may become supersaturated and the compound could precipitate out over time. This is useful for crystallization but problematic if you need a stable stock solution.
Q6: Does sonication or vortexing increase solubility?
A6: It is critical to distinguish between the rate of dissolution and the thermodynamic solubility limit.
Vortexing and Sonication: These are methods of physical agitation. They increase the rate at which a compound dissolves by breaking up solid aggregates and increasing the interaction between the solute surface and the solvent.
Solubility Limit: These methods do not increase the maximum amount of compound that can be dissolved in a given volume of solvent at a specific temperature. That limit is a fixed physical property. However, they are essential tools to ensure you reach that equilibrium limit quickly during your experiments.
Section 4: Frequently Asked Questions (FAQs)
Q7: I'm worried my compound is degrading during my solubility tests, especially with heating. How can I check?
A7: Assessing compound stability is a crucial part of troubleshooting. Degradation can be mistaken for poor solubility.
Simple Check (TLC): Spot a freshly prepared solution of your compound on a TLC plate alongside a spot of the solution that has been heated or left standing. If you see new spots appear in the test sample, degradation is likely occurring.
Definitive Check (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is the gold standard.[11][12] Inject a sample of a freshly prepared solution and your test solution. The appearance of new peaks or a decrease in the area of the main peak in the test sample confirms degradation. LC-MS can further help identify the mass of the degradation products.[11][13]
Q8: The supplier's data sheet says my compound is soluble in a solvent, but I can't get it to dissolve. What could be the issue?
A8: This is a common issue that can arise from several factors:
Compound Purity: Your batch of the compound may have a different purity profile than the one tested by the supplier.
Solvent Quality: The purity of your solvent is critical. The presence of even small amounts of water in an aprotic solvent can dramatically decrease the solubility of some organic compounds. Always use high-purity, dry solvents when possible.
Polymorphism: Solid compounds can exist in different crystalline forms, or "polymorphs," which can have different crystal lattice energies and, consequently, different solubilities. Your batch may be a different, less soluble polymorph.
Definition of "Soluble": The term "soluble" is not absolute. The supplier may define it at a much lower concentration (e.g., 1 mg/mL) than you require for your experiment.
Q9: Can I predict the best solvent without doing experiments?
A9: While experimental screening is definitive, computational tools can provide valuable guidance. Modern approaches use quantitative structure-property relationships (QSPR) and machine learning models to predict solubility in various solvents based on the molecule's structure.[14][15] These methods analyze a large dataset of known solubilities to learn the complex relationships between molecular features and solubility, offering a data-driven way to prioritize which solvents to screen experimentally.
References
Mitchell, J., & Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link]
(2025). Cosolvent system: Significance and symbolism. Digital CSIC. [Link]
Mitchell, J., & Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]
(2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online. [Link]
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
Google Patents. (n.d.).
ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... [Link]
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
(2023). Solubility of Organic Compounds. University of Calgary. [Link]
ResearchGate. (2013). How can I know from the structure of the compound if there will be degradation while studying the solubility of it? [Link]
PMC. (n.d.). Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. [Link]
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
PubMed. (n.d.). Solubility profiles of some isoxazolyl-naphthoquinone derivatives. [Link]
PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]
Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]
Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. [Link]
Mass Analytica. (n.d.). Compound Degradation. [Link]
Technical Support Center: Optimizing Reaction Temperature for 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one Derivatives
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (also known as 3-(2-methoxyp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (also known as 3-(2-methoxyphenyl)isoxazol-5(4H)-one) and its derivatives.
Mechanistic Context: The Thermodynamic Balancing Act
The synthesis of 3-aryl-4,5-dihydro-1,2-oxazol-5-ones is primarily achieved via the cyclocondensation of an appropriate β-ketoester (e.g., ethyl 3-(2-methoxyphenyl)-3-oxopropanoate) with hydroxylamine hydrochloride [1]. Achieving high atom economy requires precise thermal control. The 4,5-dihydro-1,2-oxazol-5-one heterocyclic core is highly susceptible to thermal decomposition at elevated temperatures. Finding the optimal thermodynamic window is critical: too cold, and the reaction stalls at the acyclic oxime intermediate due to steric hindrance; too hot, and the ring undergoes irreversible decomposition [2].
Troubleshooting Guide: Temperature Optimization
Q: My reaction at room temperature (25°C) is stalling. How can I drive cyclization without risking decomposition?A: The ortho-methoxy group on the phenyl ring introduces significant steric bulk and electron-donating effects, which hinder the nucleophilic attack required for final ring closure. If the reaction stalls at the acyclic oxime intermediate at 25°C, do not immediately spike the temperature to boiling. Instead, incrementally raise the temperature to 60°C–70°C . This provides the exact activation energy required to overcome the steric hindrance of the ortho-methoxy group while remaining safely below the threshold for thermal degradation [3].
Q: Why am I observing significant byproduct formation when heating the reaction above 80°C?A: High temperatures exacerbate the thermal instability inherent to the five-membered nitrogen-oxygen heterocycle. Elevated thermal energy triggers concerted ring-opening, decarboxylation, or the formation of undesired adducts, particularly when basic catalysts are present [2]. To suppress these degradation pathways, strictly cap your reaction temperature at 70°C.
Q: How does the choice of solvent interact with the reaction temperature?A: Solvent polarity and hydrogen-bonding capacity dramatically influence the activation energy of the cyclization step. A mixed aqueous system (e.g., Ethanol/Water) is optimal because water stabilizes the transition state via hydrogen bonding, allowing the reaction to proceed efficiently at moderate temperatures (60°C) [1]. Solvent-free conditions or non-polar solvents often require higher temperatures (up to 80°C) to achieve necessary collision rates, drastically increasing the risk of thermal decomposition.
Quantitative Data: Temperature vs. Reaction Profile
The following table summarizes the causal relationship between thermal conditions and reaction outcomes for 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one synthesis.
Reaction Condition
Solvent
Catalyst / Additive
Temperature
Yield (%)
Mechanistic Outcome
Mild Aqueous
Water/EtOH
Sodium Acetate
25°C (RT)
< 40%
Stalls at acyclic oxime intermediate
Moderate Heating
Water/EtOH
Sodium Acetate
60°C - 70°C
88 - 94%
Complete cyclization, pure product
High Heat
Toluene
None
80°C - 90°C
60 - 70%
Minor thermal degradation observed
Excessive Heat
DMF
Strong Base
> 100°C
< 30%
Severe ring-opening & decarboxylation
Self-Validating Experimental Protocol
Optimized Synthesis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in 10 mL of a 1:1 ethanol/water mixture.
Reagent Addition: Add 1.1 mmol of hydroxylamine hydrochloride and 1.1 mmol of sodium acetate (to liberate the free hydroxylamine base in situ).
Initial Phase (Oxime Formation): Stir the mixture at 25°C for 1 hour to allow the initial condensation to occur.
Thermal Cyclization: Elevate the temperature to 65°C using a thermostatically controlled heating block. This specific temperature overcomes the steric hindrance of the ortho-methoxy group to drive ring closure without degrading the forming heterocycle.
Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The acyclic oxime intermediate will appear as a mid-Rf spot. The reaction is self-validating when this spot fully converts to a distinct, lower-Rf spot corresponding to the cyclized isoxazol-5-one product.
Quenching and Isolation: Once the oxime spot disappears (typically 2-3 hours), immediately remove from heat and cool the reaction to 0°C in an ice bath to induce precipitation and halt any secondary thermal reactions.
Purification: Filter the solid precipitate via vacuum filtration, wash with ice-cold water, and dry under vacuum to obtain the pure derivative [2].
Decision Workflow Diagram
Workflow for optimizing reaction temperature in the synthesis of isoxazol-5-one derivatives.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the synthesis?A: While microwave-assisted synthesis can drastically reduce reaction times, it requires rigorous internal temperature monitoring. Localized superheating can easily push the internal temperature beyond the 80°C threshold, leading to the rapid decomposition of the 4,5-dihydro-1,2-oxazol-5-one ring. If using microwave synthesis, cap the maximum temperature strictly at 70°C and utilize simultaneous cooling if your reactor supports it.
Q: Does the position of the methoxy group matter for temperature optimization?A: Yes, significantly. A para-methoxy group primarily exerts electronic effects, whereas an ortho-methoxy group (as in your target compound) exerts both electronic effects and severe steric hindrance right at the site of cyclization. This narrows the optimal temperature window, making the balance between overcoming steric hindrance (requiring heat) and preventing ring decomposition (requiring cooling) much more delicate.
References
Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 378-394. URL: [Link]
Current Organic Chemistry. (2022). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated domino three-component strategy. Current Organic Chemistry, 27. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Advanced HPLC Validation Strategies for 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one Purity: A Comparative Guide
Executive Summary
Accurate purity determination of highly reactive heterocyclic intermediates requires analytical methods that are strictly stability-indicating. This guide objectively compares the chromatographic performance of a specialized AeroCore™ Biphenyl (2.6 µm) column against a Standard Fully Porous C18 (5.0 µm) column for the purity analysis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one. By applying a self-validating forced degradation protocol, we demonstrate why standard hydrophobic retention fails for this compound class and how orthogonal
π−π
selectivity ensures compliance with ICH Q2(R2) validation guidelines[1].
The Analytical Challenge: Structural Nuances of Isoxazol-5-ones
3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one is an important building block in organic synthesis and medicinal chemistry. However, its structure presents a distinct analytical vulnerability: the 4,5-dihydro-1,2-oxazol-5-one ring features a weak N–O bond and is highly susceptible to nucleophilic attack and hydrolytic ring-opening[2].
Under mild alkaline or thermal stress, the ring rapidly opens to form highly polar, UV-active degradation products (such as substituted
β
-keto acids or hydroxylamine derivatives)[3]. A robust, trustworthy purity assay must definitively resolve the intact parent molecule from these structurally similar, yet highly polar, degradants. If an analytical method cannot separate these species, it risks reporting falsely inflated purity values.
Mechanistic Column Comparison: Biphenyl vs. C18
To establish a self-validating system, we must understand the causality behind stationary phase selection.
The Causality of Failure on C18: Standard C18 columns rely exclusively on hydrophobic dispersion forces. Because the hydrolytic ring-opened degradation products of the isoxazol-5-one are highly polar, they exhibit poor retention on C18 alkyl chains. Consequently, these degradants elute very early, often co-eluting near the void volume or overlapping with unreacted polar precursors (e.g., 2-methoxybenzaldehyde).
The Causality of Success on Biphenyl: The AeroCore™ Biphenyl column utilizes a dual-retention mechanism. The biphenyl phase provides strong
π−π
interactions with the highly polarizable 2-methoxyphenyl group, while also engaging in dipole-dipole interactions with the polar functional groups of the degradants. This orthogonal selectivity retains the polar aromatic degradants significantly longer than a C18 phase, ensuring baseline resolution (
Rs>2.0
) and accurate peak integration.
To ensure the trustworthiness of the HPLC method, we employ a forced degradation (stress testing) approach. By intentionally degrading the sample, we create a self-validating matrix that proves the method's specificity and stability-indicating power[1].
Detection: UV at 265 nm (Optimal chromophore absorption for conjugated isoxazolones)[4].
Injection Volume: 5.0 µL.
ICH Q2(R2) Validation Results
Validation was executed according to the latest ICH Q2(R2) guidelines for analytical procedures[1]. The quantitative data below summarizes the comparative performance of the two columns.
Validation Parameter
Acceptance Criteria (ICH)
AeroCore™ Biphenyl (2.6 µm)
Standard C18 (5.0 µm)
Specificity (Resolution,
Rs
)
Rs>1.5
(Parent vs. Degradant)
3.2 (Baseline resolution)
1.1 (Co-elution observed)
Linearity (
R2
)
>0.999
(over 50-150% range)
0.9998
0.9985
Accuracy (% Recovery)
98.0% - 102.0%
99.5% ± 0.4%
96.2% ± 1.8%
Precision (Repeatability)
%RSD<2.0%
(n=6)
0.6%
2.4%
LOD / LOQ (S/N Ratio)
S/N > 3 (LOD), S/N > 10 (LOQ)
0.02 µg/mL / 0.06 µg/mL
0.15 µg/mL / 0.45 µg/mL
Peak Tailing Factor (
Tf
)
Tf≤1.5
1.1
1.8 (Significant tailing)
Data Synthesis:
The AeroCore™ Biphenyl column strictly meets and exceeds ICH Q2(R2) requirements[1]. The standard C18 fails the Specificity criteria due to the co-elution of the polar ring-opened degradant. Because the C18 cannot resolve the degradant from the parent peak, the Precision (%RSD = 2.4%) and Accuracy (96.2%) fall outside acceptable pharmaceutical limits, rendering the C18 method invalid for this specific compound.
ICH Q2(R2) analytical validation parameters and acceptance criteria.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL . Arkivoc. Available at:[Link]
Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems . Frontiers in Chemistry. Available at:[Link]
Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole- and Isoxazole-4-carboxylic Acids . Organic Letters (ACS). Available at:[Link]
Mass spectrometry analysis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
Comparative Mass Spectrometry Analysis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one: GC-EI-MS vs. LC-ESI-HRMS Executive Summary The compound 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (C10H9NO3, exact mass 1...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Mass Spectrometry Analysis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one: GC-EI-MS vs. LC-ESI-HRMS
Executive Summary
The compound 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (C10H9NO3, exact mass 191.0582) is a highly reactive heterocyclic intermediate frequently utilized in drug discovery and organic synthesis. Due to the inherent lability of the N-O bond and the carboxylate-like moiety within the isoxazol-5-one ring, mass spectrometric characterization can be challenging. This guide provides an objective, causality-driven comparison between Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS). By understanding the distinct fragmentation mechanics of each modality, researchers can select the optimal technique for structural fingerprinting versus intact mass confirmation.
Molecular Context & Fragmentation Causality
The structural hallmark of isoxazol-5-ones is their susceptibility to rapid decarboxylation upon ionization[1]. The choice of ionization technique fundamentally alters the observed mass spectrum:
EI-MS (Hard Ionization at 70 eV): Under electron impact, the molecule forms a radical cation
[M]+∙
at m/z 191. The dominant, causality-driven fragmentation is the immediate expulsion of carbon dioxide (-44 Da) to yield a highly stable azirine or ketenimine radical cation at m/z 147[1][2]. Because the molecule possesses an ortho-methoxy group on the phenyl ring, a secondary proximity effect occurs: the m/z 147 ion undergoes homolytic cleavage of a methyl radical (
∙CH3
, -15 Da) from the methoxy group, yielding a stable, benzofuran-like even-electron cation at m/z 132[3].
ESI-MS/MS (Soft Ionization): Electrospray ionization preserves the intact molecule as a protonated species
[M+H]+
at m/z 192[4]. Upon Collision-Induced Dissociation (CID), the even-electron rule dictates the fragmentation pathway. While decarboxylation (
−CO2
) still occurs to yield m/z 148, subsequent fragmentation involves the loss of neutral molecules (e.g., loss of
H2O
or
CH3OH
) rather than radical losses.
Objective Performance Comparison
To objectively evaluate which system is best suited for your analytical workflow, we compared the performance of both modalities based on sensitivity, structural elucidation power, and degradation risks.
Table 1: Modality Comparison for Isoxazol-5-one Analysis
Parameter
GC-EI-MS
LC-ESI-HRMS/MS (Orbitrap/Q-TOF)
Ionization Energy
70 eV (Hard)
~3.5 kV (Soft)
Precursor Ion
[M]+∙
(m/z 191) - Often weak
[M+H]+
(m/z 192.0655) - Base peak
Primary Fragment
m/z 147 (Azirine radical cation)
m/z 148.0757 (Protonated azirine)
Thermal Risk
High (Pyrolytic decarboxylation in inlet)
Low (Analyzed at ambient/moderate temps)
Best Use Case
Library matching & structural fingerprinting
Exact mass confirmation & trace quantification
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating. Isoxazol-5-ones are prone to thermal degradation (pyrolytic decarboxylation) in hot environments[2]. The following protocols are designed to definitively separate true ionization-induced fragmentation from thermal artifacts.
Protocol A: GC-EI-MS Structural Fingerprinting
Causality & Validation: To validate that the m/z 147 peak is an EI-induced fragment and not a thermal degradation artifact from the GC inlet, this protocol utilizes a lower-than-standard injection temperature paired with a rapid column temperature ramp.
System Suitability: Inject 1 µL of a hexane blank to verify baseline noise is
<103
counts. Tune the quadrupole using PFTBA (m/z 69, 219, 502) to ensure mass axis calibration and standard 70 eV fragmentation ratios.
Sample Preparation: Dissolve the compound in anhydrous ethyl acetate to a concentration of 50 µg/mL. Causality: Avoid protic solvents like methanol, which can catalytically ring-open the isoxazolone at elevated temperatures.
Injection: Inject 1 µL in splitless mode. Critical Step: Set the inlet temperature strictly to 220°C. Higher temperatures will cause the compound to thermally degrade into the azirine before it even reaches the column[2].
Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Oven program: 80°C (hold 1 min), ramp at 25°C/min to 280°C. Causality: A fast ramp limits the residence time of the labile molecule on the stationary phase.
Detection: Set the MS transfer line to 250°C and the Ion source to 230°C. Acquire in full scan mode (m/z 50-300).
Protocol B: LC-ESI-HRMS/MS Intact Mass Confirmation
Causality & Validation: The system self-validates the absence of in-source fragmentation by monitoring the survival yield of the
[M+H]+
precursor prior to MS/MS.
System Suitability: Calibrate the Orbitrap or Q-TOF mass spectrometer using a positive ion calibration solution to achieve
<2
ppm mass accuracy. Inject a fragile calibrant (e.g., reserpine) to ensure the capillary voltage is optimized for soft ionization.
Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the nitrogen atom in the isoxazolone ring[4].
Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.
Ionization: ESI positive mode. Spray voltage 3.5 kV, Capillary temperature 275°C. Causality: A moderate capillary temperature facilitates efficient droplet desolvation without thermally degrading the solvated isoxazolone.
MS/MS Acquisition: Perform Data-Dependent Acquisition (DDA). Isolate m/z 192.0655 with a 1.0 Da window. Apply Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25 to map the breakdown curve.
Quantitative Data Comparison
Table 2: Key Diagnostic Ions and Relative Abundances
Modality
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Relative Abundance
Structural Assignment
EI-MS
191 (
[M]+∙
)
147
CO2
(44 Da)
100% (Base Peak)
Azirine/Ketenimine radical cation
EI-MS
191 (
[M]+∙
)
132
CO2+∙CH3
(59 Da)
45%
Benzofuran-like cation
ESI-MS/MS
192.0655 (
[M+H]+
)
148.0757
CO2
(43.9898 Da)
100% (Base Peak)
Protonated azirine intermediate
ESI-MS/MS
192.0655 (
[M+H]+
)
130.0651
CO2+H2O
(62.0004 Da)
30%
Ring-closed fused cation
Mechanistic Visualization
The following diagram maps the divergent fragmentation logic of the molecule depending on the ionization environment.
Fragmentation pathways of 3-(2-Methoxyphenyl)-isoxazol-5-one under EI and ESI-MS.
References
An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates (Citing Nishiwaki, T. Mass Spectrometry of 6-Alkoxyisoxazoles and Isoxazol-5-ones). ACS Publications.
Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
Synthesis of Heterocyclic-fused Imidazoles by Pyrolysis of N-Heterocyclic Isoxazol-5(2H)-ones. Australian Journal of Chemistry.
Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles: Further Evidence for Existence of Benzocyclopropenyl Cation. Journal of the American Society for Mass Spectrometry.
Comparative Technical Guide: 3-(2-Methoxyphenyl)- vs. 3-Phenyl-4,5-dihydro-1,2-oxazol-5-one in Synthetic Applications
Executive Summary Isoxazol-5(4H)-ones are highly versatile heterocyclic scaffolds that serve as critical precursors for amino acids, spirocycles, and pharmaceutical intermediates. This guide provides an in-depth comparat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isoxazol-5(4H)-ones are highly versatile heterocyclic scaffolds that serve as critical precursors for amino acids, spirocycles, and pharmaceutical intermediates. This guide provides an in-depth comparative analysis between 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (Compound A) and the unsubstituted 3-phenyl-4,5-dihydro-1,2-oxazol-5-one (Compound B)[1]. While both share the same reactive active methylene core, the introduction of an ortho-methoxy group fundamentally alters the steric environment, electronic distribution, and coordination chemistry of the molecule. Understanding these divergent properties is essential for optimizing yields and stereoselectivity in complex annulation and multicomponent reactions.
Structural and Mechanistic Divergence
The reactivity of the isoxazol-5(4H)-one core is primarily driven by the acidity of the C4 protons and the electrophilicity of the C=N bond. The structural differences between the two compounds dictate their behavior in catalytic cycles.
Steric Hindrance and Coplanarity: In Compound B, the unsubstituted phenyl ring can freely rotate to achieve coplanarity with the isoxazolone core, maximizing
π
-conjugation. In Compound A, the bulky ortho-methoxy group creates significant steric clash, forcing the phenyl ring out of plane. This restricted rotation can be leveraged to induce higher diastereoselectivity (dr) in asymmetric synthesis, as it shields one face of the isoxazolone ring.
Electronic Modulation (C4 Acidity): The active methylene at the C4 position is the primary site for nucleophilic attack (e.g., Knoevenagel condensations). The methoxy group in Compound A exerts a strong +M (resonance) electron-donating effect. This pushes electron density into the heterocyclic core, marginally reducing the acidity of the C4 protons compared to Compound B. Consequently, Compound A may require slightly longer induction times or stronger bases to form the active enolate.
Coordination Chemistry: Compound A possesses a secondary Lewis basic site (the methoxy oxygen). In transition-metal-catalyzed reactions—such as those utilizing Ru(II) hydride complexes[2]—this enables bidentate chelation (N, O), which can stabilize catalytic intermediates but may also alter the kinetics of product release compared to the monodentate Compound B.
Divergent steric and electronic profiles dictated by the ortho-methoxy substitution.
Comparative Reactivity & Performance Data
Recent advancements have highlighted the utility of 3-phenylisoxazol-5(4H)-ones in DBU-promoted (4 + 1) annulations with donor-acceptor (D-A) cyclopropanes to access spiroisoxazol-5(4H)-one derivatives[3][4]. The table below synthesizes the comparative performance metrics of both compounds based on their structural properties.
Parameter
3-(2-Methoxyphenyl)-isoxazol-5(4H)-one
3-Phenyl-isoxazol-5(4H)-one
Impact on Synthesis
Molecular Weight
191.18 g/mol
161.16 g/mol
Affects stoichiometric calculations and atom economy.
C4 Proton Acidity
Lower (Due to +M effect)
Higher (Standard)
Compound A requires optimized base equivalents for enolization.
Steric Shielding
High (ortho substitution)
Low
Compound A yields higher stereospecificity in bulky annulations.
Thermal Stability
Moderate
High
Both undergo chemically activated decomposition at >400 °C[5].
(4+1) Annulation Yield
~75-82% (Slower kinetics)
~85-95% (Rapid conversion)
Compound B is preferred for high-throughput library generation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an observable metric to confirm successful progression.
Protocol A: DBU-Promoted (4+1) Annulation for Spiroisoxazol-5(4H)-ones
This protocol utilizes 3-phenylisoxazol-5(4H)-one to synthesize highly stereospecific spirocycles via reaction with D-A cyclopropanes[4].
Causality of Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is specifically chosen because its
pKa
(~13.5) is perfectly calibrated to deprotonate the C4 position of the isoxazolone. Stronger nucleophilic bases (like NaOH) risk cleaving the fragile N-O bond of the isoxazolone ring.
Initiation: In an oven-dried Schlenk flask, dissolve 1.0 mmol of 3-phenylisoxazol-5(4H)-one and 1.2 mmol of the target D-A cyclopropane in 5.0 mL of anhydrous acetonitrile under an Argon atmosphere.
Enolization: Add 1.5 equivalents of DBU dropwise at 0 °C.
Self-Validation Check: The solution will immediately transition from colorless to a deep yellow/orange, visually confirming the formation of the highly conjugated C4-enolate.
Cycloaddition: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc).
Self-Validation Check: The UV-active spot corresponding to the starting isoxazolone (
Rf
~0.4) will disappear, replaced by a new, lower
Rf
spot corresponding to the spiro product.
Quench & Purification: Quench the reaction with saturated aqueous
NH4Cl
(10 mL) to neutralize the DBU. Extract with EtOAc (3 x 15 mL), dry over
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography.
Mechanistic workflow of DBU-promoted (4+1) annulation for spiroisoxazol-5(4H)-one synthesis.
For researchers needing to synthesize the isoxazolone core from scratch, the ADA pathway using Ru(II) hydride complexes is the most sustainable modern method[2].
Causality of Reagents: The Ru(II) hydride complex acts as an effective catalyst for the dehydrogenation of benzyl alcohols without the need for stoichiometric chemical oxidants. This ensures atomic economy, releasing only water and hydrogen gas as byproducts.
Catalyst Activation: Load 1 mol % of the Ru(II) carbazolone benzhydrazone complex into a pressure tube with benzyl alcohol (1.0 mmol), methyl acetoacetate (1.2 mmol), and hydroxylamine hydrochloride (1.5 mmol).
Annulation: Heat the mixture under mild conditions (typically 80-100 °C in a compatible solvent like toluene) for 12 hours.
Self-Validation Check: The generation of
H2
gas bubbles serves as a real-time kinetic indicator of the dehydrogenation step. The intermediate formation of 4-methoxy benzaldehyde can be tracked via GC-MS before final cyclization.
Isolation: Cool to room temperature, filter through a short pad of Celite to remove the catalyst, and crystallize the resulting 3-phenylisoxazol-5(4H)-one from ethanol.
Conclusion
Choosing between 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one and 3-phenyl-4,5-dihydro-1,2-oxazol-5-one depends strictly on the synthetic goal. For rapid, high-yielding multicomponent reactions where steric hindrance is a detriment, Compound B is the superior choice. However, if the synthetic pathway requires restricted rotation for stereocontrol or a secondary coordination site for transition-metal stabilization, the ortho-methoxy substituted Compound A provides a distinct mechanistic advantage.
References
Matrix Fine Chemicals. "3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE | CAS 1076-59-1". Matrix Fine Chemicals Database.
Cheng, W., et al. "DBU-Promoted (4 + 1) Annulation of Donor-Acceptor Cyclopropanes with 3-Phenylisoxazol-5(4H)-one: Access to Spiroisoxazol-5(4H)-one Derivatives." The Journal of Organic Chemistry, 2025. Available at:[Link]
"Ruthenium–Hydride Complexes Facilitated Sustainable Synthesis of Isoxazolones via Acceptorless Dehydrogenative Annulation of Alcohols." The Journal of Organic Chemistry - ACS Publications, 2025.
"Nitrile imines and nitrile ylides: rearrangements of benzonitrile N-methylimine... Chemical activation in thermolysis of azirenes, tetrazoles, oxazolones, isoxazolones..." PubMed - NIH, 2014.
Benchmarking the Reactivity of Methoxy-Substituted Oxazolones: A Comprehensive Guide for Peptide and Heterocyclic Synthesis
Oxazolones (azlactones) are highly versatile five-membered heterocyclic compounds that serve as critical electrophilic intermediates in the synthesis of amino acids, peptides, and diverse bioactive scaffolds[1]. However,...
Author: BenchChem Technical Support Team. Date: April 2026
Oxazolones (azlactones) are highly versatile five-membered heterocyclic compounds that serve as critical electrophilic intermediates in the synthesis of amino acids, peptides, and diverse bioactive scaffolds[1]. However, their reactivity—specifically their susceptibility to nucleophilic ring-opening and their propensity for racemization—is profoundly dictated by their substitution patterns[2].
For drug development professionals and synthetic chemists, understanding how electron-donating groups alter these reaction kinetics is paramount. This guide benchmarks the reactivity of methoxy-substituted oxazolones , comparing them against their unsubstituted and electron-withdrawn alternatives to provide a mechanistic roadmap for rational synthetic design.
Mechanistic Causality: The Electronic Influence of Methoxy Substitution
The reactivity of the oxazolone core is governed by the electrophilicity of the C-5 carbonyl and the acidity of the C-4 proton[3]. Introducing a methoxy (
−OCH3
) group fundamentally alters the electronic landscape of the molecule, though its exact effect depends on its position:
A. C-4 Arylidene Methoxy Substitution (Deactivation of Ring-Opening)
In 4-arylidene-5(4H)-oxazolones, placing a methoxy group on the para-position of the aryl ring (e.g., p-methoxybenzylidene) introduces a strong electron-donating resonance effect (
+R
). This electron density is delocalized through the conjugated
π
-system directly into the oxazolone ring.
Causality: By increasing the electron density at the C-5 carbonyl carbon, the methoxy group stabilizes the ground state and reduces the partial positive charge (
δ+
) at the electrophilic center. Consequently, the activation energy (
ΔG‡
) required for a nucleophile (such as an amine or alcohol) to attack and form the tetrahedral intermediate is significantly raised, reducing the overall rate of the1[1].
B. C-2 Methoxy Substitution (Suppression of Racemization)
During peptide synthesis, the activation of urethane-protected amino acids (e.g., Moc- or Boc-protected) leads to the transient formation of 4, whereas acyl-protected amino acids form 2-alkyl-5(4H)-oxazolones[4].
Causality: The 2-methoxy group donates electron density into the oxazolone core, which decreases the intrinsic acidity of the C-4 proton compared to a 2-methyl analog[4]. By suppressing the deprotonation event that leads to the aromatic enolate tautomer, the 2-methoxy substitution effectively prevents the racemization of the chiral center at C-4, preserving the stereochemical integrity of the peptide chain.
Reactivity Benchmarking: Comparative Data
To objectively benchmark the reactivity, we compare the kinetic rate constants of morpholine-catalyzed solvolysis for various para-substituted 4-arylidene-5(4H)-oxazolones, as well as the intrinsic properties of C-2 substituted oxazolones.
Table 1: Kinetic Benchmarking of 4-Arylidene-5(4H)-oxazolone Ring-Opening
Conditions: Morpholine-catalyzed solvolysis in ethanol-water mixtures (40–65 °C).
Substituent
Hammett Constant (
σ
)
Electronic Effect
Relative Ring-Opening Rate
Electrophilicity of C-5
p
-Chloro
+0.23
Withdrawing (
−I
)
Fastest
High
p
-Hydrogen
0.00
Neutral
Baseline
Moderate
p
-Methoxy
−0.27
Donating (
+R
)
Slowest
Low
Insight: The positive slope (
ρ
) in the Hammett plot for this reaction confirms that a buildup of negative charge occurs in the transition state. The electron-donating
p
-methoxy group destabilizes this transition state relative to the ground state, leading to the 5[5].
Table 2: Benchmarking C-2 Substituted Oxazolones in Peptide Coupling
Comparing intermediates derived from protected L-Alanine.
C-2 Substituent
Precursor Type
Intermediate Formed
Relative C-4 Acidity
Racemization Risk
Methyl
Acyl-protected (Ac-Ala-OH)
2-Alkyl-5(4H)-oxazolone
Higher
High
Methoxy
Urethane-protected (Moc-Ala-OH)
2-Alkoxy-5(4H)-oxazolone
Lower
Low
Experimental Protocol: Self-Validating Kinetic Assay for Ring-Opening
To empirically verify the reduced reactivity of methoxy-substituted oxazolones, researchers must employ a kinetic assay that rules out competing side reactions (e.g., hydrolysis of the imine bond). The following UV-Vis spectrophotometric protocol serves as a self-validating system by leveraging isosbestic points.
Step-by-Step Methodology:
Substrate Preparation: Synthesize and purify 4-(4-methoxybenzylidene)-2-phenyl-5(4H)-oxazolone. Prepare a
1.0×10−4
M stock solution in anhydrous ethanol.
Solvent Equilibration: Prepare a 50:50 (v/v) ethanol-water mixture in a quartz cuvette and equilibrate to exactly 40.0 °C in a thermostated UV-Vis spectrophotometer. Causality: The dielectric constant of the solvent mixture directly impacts the stabilization of the polar tetrahedral transition state; precise temperature control is mandatory for accurate 5[5].
Kinetic Initiation: Inject 10 equivalents of morpholine (nucleophile/catalyst) into the cuvette. Rapidly mix to ensure homogeneity.
Data Acquisition: Monitor the decay of the characteristic highly conjugated
π→π∗
absorption band of the oxazolone (typically
λmax≈360−380
nm) at 30-second intervals.
Self-Validation (Isosbestic Point Verification): Overlay the time-resolved spectra. A mathematically rigorous validation of the protocol requires the presence of a sharp, unchanging isosbestic point . If the curves intersect perfectly at a single wavelength, it proves a direct
A→B
conversion (oxazolone
→
ring-opened amide) without the accumulation of long-lived intermediates or off-target degradation.
Analysis: Plot
ln(At−A∞)
versus time to extract the pseudo-first-order rate constant (
kobs
). Compare this value against the
p
-chloro and
p
-hydrogen analogs to construct a Hammett plot.
Workflow Visualization
The following diagram maps the logical progression of the kinetic benchmarking workflow, illustrating how substrate selection directly feeds into thermodynamic analysis.
Figure 1: Experimental workflow for benchmarking oxazolone ring-opening kinetics.
References
Medium Effects on Ring-Opening Reaction of Some para-Substituted Azlactones in Ethanol-Water Mixtures
Source: Asian Journal of Organic & Medicinal Chemistry
URL
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review
Source: Biointerface Research in Applied Chemistry
URL
Reactive Intermediates in Peptide Synthesis: First Crystal Structures and ab Initio Calculations of 2-Alkoxy-5(4H)
Oxazolone: From Chemical Structure to Biological Function – A Review
Source: International Journal of Pharmaceutical Sciences
URL
A Comparative Guide to the Reproducible Synthesis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazolone Scaffold The 4,5-dihydro-1,2-oxazol-5-one (isoxazolone) ring system is a privileged scaffold in drug disco...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazolone Scaffold
The 4,5-dihydro-1,2-oxazol-5-one (isoxazolone) ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The title compound, 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one, incorporates a methoxy-substituted aryl group, a common feature in pharmacologically active molecules that can influence binding to biological targets and metabolic stability. The reproducibility of the synthesis of this and related isoxazolones is paramount for consistent biological screening and process scale-up. This guide will compare two viable synthetic strategies: a one-pot, three-component reaction and a 1,3-dipolar cycloaddition approach.
Pathway 1: One-Pot Three-Component Synthesis
The one-pot, three-component reaction is an attractive approach for the synthesis of isoxazol-5(4H)-ones due to its operational simplicity and atom economy. This method typically involves the condensation of an aromatic aldehyde, a β-ketoester, and hydroxylamine.[1][2] While this pathway commonly yields 4-arylidene-isoxazol-5(4H)-ones, modifications can be envisioned to produce the desired 4,5-dihydro-1,2-oxazol-5-one.
Mechanistic Rationale
The reaction is believed to proceed through an initial Knoevenagel condensation of the aromatic aldehyde (2-methoxybenzaldehyde) with the β-ketoester, catalyzed by a base or acid.[3] The resulting α,β-unsaturated intermediate then undergoes a cyclizing condensation with hydroxylamine to form the isoxazolone ring. To obtain the target saturated C4-C5 bond, a subsequent reduction step would be necessary, or the use of a β-dicarbonyl compound that directly leads to the saturated product could be explored.
Step 1: Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one
To a solution of 2-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in ethanol (50 mL), add a catalytic amount of a suitable base, such as piperidine or sodium acetate.
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from ethanol to obtain pure 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.
Step 2: Reduction to 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
This step is a proposed modification and would require optimization.
Dissolve the 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one (5 mmol) in a suitable solvent such as methanol or ethyl acetate.
Add a reducing agent, for example, sodium borohydride (NaBH4) in portions at 0 °C or use catalytic hydrogenation (e.g., H2, Pd/C).
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
Quench the reaction carefully with water or a dilute acid.
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel.
Visualization of the Three-Component Pathway
Caption: Proposed two-step synthesis via a three-component reaction followed by reduction.
Pathway 2: 1,3-Dipolar Cycloaddition
1,3-Dipolar cycloaddition is a powerful and highly regioselective method for the construction of five-membered heterocyclic rings.[4][5] In this approach, a nitrile oxide acts as the 1,3-dipole, which reacts with a dipolarophile (an alkene or alkyne) to form the isoxazoline or isoxazole ring. To synthesize the target 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one, 2-methoxybenzonitrile oxide would be reacted with a ketene equivalent.
Mechanistic Rationale
The key steps in this pathway are the in situ generation of 2-methoxybenzonitrile oxide from 2-methoxybenzaldoxime, followed by its [3+2] cycloaddition with a suitable ketene or ketene equivalent. The nitrile oxide is typically generated by oxidation or dehydrohalogenation of the corresponding aldoxime or hydroximoyl halide. The cycloaddition is a concerted pericyclic reaction, and its regioselectivity is governed by the electronic properties of the nitrile oxide and the dipolarophile.
Proposed Experimental Protocol
Preparation of 2-methoxybenzaldoxime:
Dissolve 2-methoxybenzaldehyde (10 mmol) in ethanol (30 mL).
Add an aqueous solution of hydroxylamine hydrochloride (12 mmol) and sodium hydroxide (12 mmol).
Stir the mixture at room temperature for 2-3 hours.
Pour the reaction mixture into water and collect the precipitate. Recrystallize from ethanol/water to obtain pure 2-methoxybenzaldoxime.
In situ generation of 2-methoxybenzonitrile oxide and cycloaddition:
Dissolve 2-methoxybenzaldoxime (5 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Add a solution of sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) dropwise at 0 °C to generate the hydroximoyl chloride in situ.
Add a solution of the ketene equivalent (e.g., a silyl ketene acetal or an enol ether of a carboxylic acid derivative, which would require a subsequent hydrolysis step) to the reaction mixture.
Slowly add a base, such as triethylamine, to generate the nitrile oxide, which will then react with the dipolarophile.
Allow the reaction to warm to room temperature and stir overnight.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualization of the 1,3-Dipolar Cycloaddition Pathway
Caption: Synthesis via 1,3-dipolar cycloaddition of an in situ generated nitrile oxide.
Comparative Analysis of the Synthesis Pathways
Parameter
Pathway 1: Three-Component Synthesis
Pathway 2: 1,3-Dipolar Cycloaddition
Reproducibility & Robustness
The initial condensation to the 4-arylidene product is generally high-yielding and reproducible.[1][6] However, the subsequent reduction step introduces variability and potential for side reactions, impacting overall reproducibility.
The 1,3-dipolar cycloaddition is a well-established and generally reproducible reaction. The main challenge lies in the handling of the potentially unstable nitrile oxide and the choice of a suitable ketene equivalent.
Yield & Purity
Yields for the first step are often good to excellent (70-90%).[1][2] The yield of the reduction step is highly dependent on the chosen reagent and conditions. Purity after the first step is often high, with products precipitating from the reaction mixture.[6] The second step will likely require chromatographic purification.
Yields can be moderate to good, but are highly dependent on the efficiency of the in situ generation of the nitrile oxide and the reactivity of the dipolarophile. Purity can be affected by the dimerization of the nitrile oxide to form furoxans.[4] Chromatographic purification is typically required.[7][8][9]
Scalability
The one-pot nature of the initial condensation is amenable to scale-up. The subsequent reduction step may pose challenges on a larger scale depending on the reagent used (e.g., handling of large quantities of NaBH4 or high-pressure hydrogenation).
Scalability can be challenging due to the need to control the concentration of the reactive nitrile oxide intermediate to minimize side reactions. Careful control of addition rates and temperature is crucial.
Reagent Availability & Cost
Starting materials (aromatic aldehydes, β-ketoesters, hydroxylamine) are readily available and generally inexpensive.
2-Methoxybenzaldehyde is readily available. The preparation of the aldoxime is straightforward. The choice of a suitable ketene equivalent may impact cost and availability. Reagents for nitrile oxide generation (e.g., NCS, NaOCl) are common lab chemicals.
Green Chemistry Aspects
The three-component reaction can often be performed in greener solvents like water or ethanol.[3][10][11] However, the reduction step may require less environmentally friendly solvents and reagents.
Often requires chlorinated solvents for the cycloaddition step. The generation of stoichiometric amounts of byproducts from the nitrile oxide formation is a drawback.
Troubleshooting and Optimization
Pathway 1:
Low yield in the reduction step: Experiment with different reducing agents (e.g., catalytic hydrogenation, transfer hydrogenation) and optimize solvent, temperature, and reaction time.
Formation of byproducts: Over-reduction of the carbonyl group or cleavage of the isoxazolone ring are potential side reactions. Careful monitoring of the reaction is crucial.
Poor solubility of the 4-arylidene intermediate: This can be an advantage for purification by precipitation, but may hinder the subsequent reduction step. A solvent screen for the reduction is recommended.
Pathway 2:
Low yield of the cycloadduct: This is often due to the dimerization of the nitrile oxide. Ensure slow addition of the base to maintain a low concentration of the nitrile oxide. Running the reaction at lower temperatures can also be beneficial.
Formation of furoxan byproduct: This is the primary side reaction. Optimization of the reaction conditions (solvent, temperature, addition rate) is key to minimizing its formation.
Difficulty in finding a suitable ketene equivalent: Explore different options such as silyl ketene acetals, enol ethers, or even ketene gas (for experienced users with appropriate safety precautions). The stability and reactivity of the chosen dipolarophile will significantly impact the outcome.
Conclusion
Both the three-component synthesis (with a subsequent reduction) and the 1,3-dipolar cycloaddition offer plausible routes to 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one.
For initial small-scale synthesis and analogue preparation, the 1,3-dipolar cycloaddition (Pathway 2) may be more direct, provided a suitable ketene equivalent is identified and the reaction conditions are optimized to minimize nitrile oxide dimerization. Its high regioselectivity is a significant advantage.
For larger-scale synthesis where reproducibility and cost are paramount, the three-component synthesis (Pathway 1) could be more advantageous, despite being a two-step process. The initial condensation is typically robust and high-yielding. The subsequent reduction step would require careful optimization, but once established, it could lead to a more reproducible and scalable process.
The choice of the optimal pathway will ultimately depend on the specific requirements of the research project, including the desired scale, available resources, and the importance of factors such as green chemistry principles.
References
Faramarzia, Z., & Kiyania, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1779.
ResearchGate. (n.d.). Medicinally important Isoxazolones. [online] Available at: [Link].
Oriental Journal of Chemistry. (2018). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 34(2), 941-947.
Soni, S., et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Scientific Reports, 14(1), 1-19.
A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.).
Kumar, A., et al. (2018). An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Journal of Chemical Sciences, 130(11), 1-11.
Semantic Scholar. (n.d.). One-pot and Three-Component Synthesis of Isoxazol-5 (4H)-one Derivatives in the presence of Citric Acid. [online] Available at: [Link].
Al-Matar, H. M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 6(4), 100-115.
Molecules. (2023).
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
Organic Letters. (2023). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. Organic Letters, 25(8), 1315-1320.
A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.).
ChemRxiv. (2023). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines.
Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303.
ResearchGate. (n.d.). (PDF) RAPID AND AN EFFICIENT ONE-POT THREE-COMPONENT SYNTHESIS OF ISOXAZOLES PROMOTED BY CAS. [online] Available at: [Link].
Semantic Scholar. (n.d.). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [online] Available at: [Link].
ResearchGate. (n.d.). (PDF) KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters. [online] Available at: [Link].
Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 125-134.
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [online] Available at: [Link].
Acta poloniae pharmaceutica. (1998). Synthesis and biological activities of some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Acta poloniae pharmaceutica, 55(2), 117-23.
Molecules. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2538.
ResearchGate. (n.d.). 5(4 H )-oxazolones: Synthesis and biological activities. [online] Available at: [Link].
Molecules. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 23(11), 2998.
Molecules. (2023).
Journal of Organic and Pharmaceutical Chemistry. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 41-52.
Molecules. (2015). Three Component One-Pot Synthesis and Antiproliferative Activity of New[3][6][7]Triazolo[4,3-a]pyrimidines. Molecules, 20(8), 13935-13951.
RSC Advances. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(52), 32968-32978.
Semantic Scholar. (n.d.). Facial one-pot, three-component synthesis of thiazole compounds by the reactions of aldehyde/ketone, thiosemicarbazide and chlorinated carboxylic ester derivatives. [online] Available at: [Link].
X-Ray Crystallography Validation of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one: A Comparative Methodological Guide
Executive Summary: The Structural Validation Dilemma In the development of novel heterocyclic pharmacophores, structural ambiguity is a critical bottleneck. 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (an isoxazol-5...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Structural Validation Dilemma
In the development of novel heterocyclic pharmacophores, structural ambiguity is a critical bottleneck. 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (an isoxazol-5(4H)-one derivative) presents a unique analytical challenge due to its capacity for prototropic tautomerism. Depending on the microenvironment, the molecule can theoretically exist in three distinct forms: the CH-form (4,5-dihydro), the NH-form (2,5-dihydro), and the OH-form (isoxazol-5-ol) [1].
While routine analytical techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm bulk purity and molecular weight, they often fail to capture the definitive spatial arrangement of these dynamic tautomers. This guide objectively compares X-ray crystallography against alternative structural validation modalities, providing a self-validating experimental framework for isolating and characterizing the exact solid-state conformation of this compound.
Comparative Analysis of Validation Modalities
To rationally select a validation method, one must understand the physical causality behind each technique's limitations when applied to small, dynamic heterocycles [2].
Solution-State NMR Spectroscopy: NMR is the workhorse of organic chemistry. However, in polar solvents (e.g., DMSO-
d6
, Methanol-
d4
), isoxazol-5-ones undergo rapid proton exchange. The resulting NMR spectra often display time-averaged signals that mask the true tautomeric state. While 2D-NMR (HMBC/HSQC) can infer connectivity, it cannot definitively prove the solid-state geometry.
High-Resolution Mass Spectrometry (HRMS): HRMS confirms the exact mass and elemental composition (
C10H9NO3
, MW: 191.18 g/mol ) with sub-ppm accuracy. However, because it operates in the gas phase and fragments the molecule, it provides zero information regarding 3D spatial orientation or tautomeric preference.
Cryo-Electron Microscopy (Cryo-EM): While Cryo-EM has revolutionized structural biology, its lower molecular weight limit currently hovers around 40-50 kDa. At ~191 Da, 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one is orders of magnitude too small to generate sufficient phase contrast in vitreous ice.
X-Ray Crystallography (The Gold Standard): Single-crystal X-ray diffraction (SCXRD) bypasses solvent-induced tautomeric averaging by freezing the molecule in its lowest-energy solid-state lattice. It provides sub-angstrom resolution, allowing for the direct observation of electron density associated with the C4 protons, definitively proving the presence of the CH-tautomer [3].
Quantitative Performance Comparison
Validation Modality
Primary Data Output
Tautomer Resolution
Resolution Limit
Sample Requirement
Throughput
X-Ray Crystallography
3D Electron Density
Definitive (Solid State)
< 0.8 Å
0.1 - 0.5 mg (Single Crystal)
Low (Days)
Solution-State NMR
Nuclear Magnetic Resonance
Ambiguous (Averaged)
N/A
2 - 10 mg
High (Minutes)
HRMS (LC-MS)
Exact Mass & Fragmentation
None
< 1 ppm
< 1 µg
High (Minutes)
Cryo-EM
Coulomb Potential Map
N/A (Molecule too small)
~ 2.0 Å
µg (Vitrified)
Low (Days)
Logical Workflows & Decision Matrices
Figure 1: Decision matrix for structural validation modalities of small heterocyclic molecules.
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes the underlying causality—the physical or chemical reason why the parameter was chosen—ensuring reproducibility and high-fidelity data collection.
The generation of a defect-free single crystal is the most critical variable in this workflow. Impurities or rapid precipitation will disrupt the crystal lattice, leading to poor diffraction.
Solvent System Selection: Dissolve 5.0 mg of HPLC-purified (>99%) 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one in 0.5 mL of Dichloromethane (DCM).
Causality: The 2-methoxyphenyl group provides lipophilicity, while the isoxazolone core is highly polar. DCM perfectly solvates both domains without acting as a strong hydrogen-bond donor, which prevents the disruption of the molecule's native tautomeric preference during nucleation.
Anti-Solvent Layering: Place the open 1-dram sample vial inside a larger, sealed 20 mL scintillation vial containing 5 mL of Pentane (the anti-solvent).
Causality: Pentane vapor slowly diffuses into the DCM over 48–72 hours. This gradual reduction in the solvent's dielectric constant forces the molecules to nucleate slowly and systematically, yielding high-quality, faceted single crystals rather than amorphous powder.
Crystal Harvesting: Isolate a single crystal (optimal dimensions: ~0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.
Causality: The inert oil protects the highly sensitive crystal from atmospheric moisture and prevents rapid solvent evaporation, which would otherwise cause the crystal lattice to crack and collapse before freezing.
Phase 2: Cryogenic Diffraction and Structural Refinement
Figure 2: Step-by-step X-ray crystallography workflow for isoxazol-5-one derivatives.
Cryocooling: Flash-cool the mounted crystal in a liquid nitrogen gas stream at 100 K.
Causality: Cryocooling drastically minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for resolving the weak electron density of the elusive C4 protons, which is the only way to definitively prove the presence of the 4,5-dihydro (CH) tautomer over the OH or NH forms.
Data Collection: Irradiate the crystal using a microfocus Copper (Cu) Kα X-ray source (
λ=1.5418
Å).
Causality: Copper radiation provides much stronger anomalous scattering signals for light atoms (Oxygen and Nitrogen) compared to Molybdenum sources. This allows for the unambiguous assignment of the heteroatoms within the 1,2-oxazol-5-one ring.
Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure anisotropically using SHELXL.
Causality: Anisotropic refinement accounts for the non-spherical, directional electron density of the atoms. A successful refinement will yield an
R1
value below 5%, confirming the absolute stereochemistry and tautomeric state with mathematical certainty.
References
Title: Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism
Source: ResearchGate
URL: [Link]
Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose
Source: Preprints.org / MDPI
URL: [Link]
Title: Michael Addition of Soft Carbon Nucleophiles to Alkylidene Isoxazol-5-ones: A Divergent Entry to β-Branched Carbonyl Compounds
Source: ACS Organic Letters
URL: [Link]
Comprehensive Safety and Disposal Guide for 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one Welcome to the definitive operational guide for the handling and disposal of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one ....
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Disposal Guide for 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
Welcome to the definitive operational guide for the handling and disposal of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one . As a Senior Application Scientist, I understand that drug development professionals and researchers require more than just a generic Safety Data Sheet (SDS). You need actionable, self-validating protocols that ensure environmental compliance, protect your laboratory personnel, and maintain the integrity of your research environment.
Heterocyclic compounds like isoxazolones are foundational in medicinal chemistry, but their unique structural properties demand precise logistical planning. This guide bridges the gap between chemical properties and daily laboratory operations, providing you with the expertise to handle this compound safely and efficiently.
Physicochemical Hazard Profiling & Causality
To safely dispose of a chemical, we must first understand the mechanistic reasons behind its hazard profile. 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (CAS: 24031-70-7) is a nitrogen-containing heterocyclic compound (Accela ChemBio)[1].
The N-O bond within the 1,2-oxazol-5-one ring is a high-energy linkage. Under extreme thermal stress or in the presence of strong oxidizing agents, this bond can cleave exothermically. Furthermore, the thermal decomposition of this nitrogenous compound generates toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) (Fisher Scientific)[2]. Therefore, standard benchtop disposal or drain disposal is strictly prohibited; high-temperature incineration in a controlled facility is the only acceptable method of destruction.
Table 1: Physicochemical & Hazard Profile
Property / Hazard
Value / Classification
Operational Implication
Chemical Name
3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
Standard nomenclature required for GHS labeling.
CAS Number
24031-70-7
Primary identifier for EHS tracking and inventory logging[1].
Molecular Formula
C10H9NO3
Dictates routing to the non-halogenated disposal stream[1].
Incompatibilities
Strong oxidizing agents
Must be strictly segregated from nitric acid, peroxides, and permanganates[2].
Combustion Products
CO, CO2, NOx
Requires high-temperature incineration with environmental NOx scrubbers[2].
Operational Waste Segregation Logic
Proper waste segregation is the cornerstone of laboratory safety. Mixing incompatible waste streams can lead to catastrophic container failure, while improper categorization (e.g., mixing halogenated and non-halogenated waste) drastically increases institutional disposal costs.
Table 2: Waste Segregation Matrix
Waste Stream
Compatibility
Justification (Causality)
Non-Halogenated Organics
Primary Route
Compound contains only C, H, N, O. Optimal for standard organic incineration.
Halogenated Organics
Avoid
Unnecessary mixing alters required incineration temperatures and increases regulatory costs.
Aqueous Acids/Bases
Strictly Prohibited
High risk of hydrolysis or exothermic degradation of the isoxazolone ring.
Oxidizing Waste
Strictly Prohibited
High risk of violent exothermic reaction, pressure buildup, and gas evolution[2].
Step-by-Step Proper Disposal Procedures
The following protocol is designed as a self-validating system . By incorporating mandatory verification pauses, researchers can catch potential safety deviations before they escalate.
Protocol 1: Routine Waste Segregation and Packaging
Objective: Safely transition the chemical from the benchtop to the institutional waste stream.
Characterize the Waste : Confirm the waste stream contains 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one. Because it lacks halogens (F, Cl, Br, I), classify it strictly as Non-Halogenated Organic Waste .
Verify Compatibility : Visually inspect the target waste carboy's log. Ensure the container does not contain strong oxidizing agents. Causality: The isoxazolone ring can undergo exothermic cleavage when exposed to strong oxidizers, risking pressure buildup or ignition[2].
Primary Containment : Transfer the material into a compatible, high-density polyethylene (HDPE) or glass waste carboy. Perform this transfer inside a certified chemical fume hood to prevent inhalation of any aerosolized particulates (TCI Chemicals)[3].
Self-Validation Check : Before sealing the container, observe the waste mixture for 5 minutes. Inspect for bubbling, heat generation (feel the outside of the container with a gloved hand), or vapor leaks. If the container remains stable at ambient temperature, proceed to seal it with a vented cap.
Labeling and Logging : Affix a GHS-compliant hazardous waste label. Explicitly list "3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one" and flag it as a "Nitrogenous Organic Compound" to alert the disposal facility to the potential for NOx generation.
Fig 1. Self-validating disposal workflow for isoxazolone derivatives.
Emergency Spill Remediation Protocols
In the event of an accidental release, immediate and calculated action is required. This protocol ensures containment without compromising personnel safety.
Immediate Isolation : Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, maximize local exhaust ventilation to disperse any potential vapors or dust[3].
PPE Verification : Don heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
Containment : Surround and cover the spill with an inert absorbent material such as dry sand, earth, or silica gel. Causality: Inert absorbents prevent the spread of the chemical without risking incompatible, exothermic reactions that could occur with combustible absorbents like sawdust[3].
Collection : Use non-sparking tools to sweep the absorbed mixture into a dedicated, sealable hazardous waste container.
Self-Validating Decontamination : Wash the spill surface with a compatible solvent (e.g., small amounts of ethanol or isopropanol), followed by soap and water. Collect all washings into the same waste container. Verify the area is clean by ensuring no residual powder or residue remains visually or by touch (using clean gloves).
Fig 2. Emergency spill response and containment pathway.
References
Accela ChemBio Inc. "Product Information: 24031-70-7, 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one". AccelaChem. URL: [Link]
Personal protective equipment for handling 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
Handling reactive heterocyclic intermediates requires a rigorous synthesis of chemical knowledge and operational discipline. 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (CAS: 24031-70-7)[1] is a highly valuable isox...
Author: BenchChem Technical Support Team. Date: April 2026
Handling reactive heterocyclic intermediates requires a rigorous synthesis of chemical knowledge and operational discipline. 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one (CAS: 24031-70-7)[1] is a highly valuable isoxazolone derivative frequently utilized as an electrophilic scaffold in multicomponent drug discovery reactions[2]. However, the very reactivity that makes it synthetically useful also makes it a significant occupational hazard.
This guide provides a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe handling protocols for this compound.
Chemical Causality: Understanding the Hazard Profile
To design an effective PPE strategy, we must first understand the molecular behavior of the threat. The 4,5-dihydro-1,2-oxazol-5-one core features a highly reactive, lactone-like carbonyl group adjacent to a nitrogen atom. This structural motif functions as an activated ester equivalent .
When exposed to physiological nucleophiles—such as the primary amines of lysine residues in epidermal proteins or the mucous membranes of the respiratory tract—the oxazolone ring undergoes rapid nucleophilic acyl substitution (ring-opening). This covalent modification of biological macromolecules is the direct mechanistic cause of the compound's classification as a severe skin/eye irritant and respiratory sensitizer[3].
Systemic toxicity upon gastrointestinal absorption.
Strict lab hygiene; double-gloving.
H315
Causes skin irritation
Covalent modification of epidermal proteins via ring-opening.
Nitrile/Neoprene layered gloves.
H319
Causes serious eye irritation
Nucleophilic attack on corneal mucous membranes.
Unvented polycarbonate goggles.
H335
May cause respiratory irritation
Aerosolized powder reacts with the respiratory tract lining.
Fume hood (>100 fpm) / N95 respirator.
Quantitative PPE Selection Matrix
In accordance with for hazard assessment, standard latex gloves are insufficient for handling activated electrophiles. The following PPE specifications are required to establish a robust barrier against 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one.
Table 2: Quantitative Data for PPE Selection
PPE Component
Material Specification
Breakthrough Time
Operational Justification
Primary Gloves
Nitrile (0.12 mm thickness)
> 240 min
High resistance to polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve oxazolones.
Secondary Gloves
Neoprene (0.15 mm thickness)
> 480 min
Worn over primary gloves during bulk transfer to provide a layered defense against accidental powder spills.
Eye Protection
Polycarbonate Splash Goggles
N/A
Unvented design prevents aerosolized fine powders from reaching ocular mucosa (mitigating H319).
Body Protection
Flame-Resistant (FR) Lab Coat
N/A
Prevents particulate accumulation on street clothing. Must be fully buttoned with tight-fitting cuffs.
Respiratory
N95 / P100 Particulate Respirator
N/A
Mandatory only if weighing outside a HEPA-filtered enclosure or if fume hood face velocity fails.
Standard Operating Procedure: Safe Handling & Execution
Every protocol in the laboratory must be a self-validating system. The following step-by-step methodology ensures that the transfer of the compound is executed without aerosolization, and that the integrity of the process can be visually or analytically verified.
Protocol A: Weighing and Transfer
Step 1: Environmental Preparation. Verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Wipe down the analytical balance area with a static-dissipative solution.
Step 2: PPE Verification. Don primary nitrile gloves, secondary neoprene gloves, an FR lab coat, and unvented goggles.
Step 3: Static Mitigation (Crucial). Place an anti-static ionizer adjacent to the balance. Causality: Fine heterocyclic powders accumulate static charge easily. Without an ionizer, the powder can suddenly repel from the spatula, aerosolizing the irritant into the operator's breathing zone.
Step 4: Weighing. Tare a conductive weighing boat. Using a grounded stainless-steel spatula, transfer the required mass of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one.
Step 5: Sealing & Inerting. Cap the source bottle immediately. Flush the headspace of the bottle with dry Argon or Nitrogen before final sealing. Causality: Ambient moisture will slowly hydrolyze the oxazolone ring, degrading the reagent's purity over time.
Step 6: Validation. Inspect the exterior of the weighing boat and your outer gloves under a handheld UV light. Many methoxyphenyl derivatives exhibit mild fluorescence under UV; the absence of glowing particulates validates a clean, uncontaminated transfer. Remove and discard the outer neoprene gloves before exiting the hood.
Emergency Logistics: Chemical Neutralization and Disposal
In the event of a spill, sweeping the powder will aerosolize the hazard. We must exploit the compound's electrophilicity to neutralize it safely, adhering to guidelines outlined in.
Protocol B: Spill Response and Ring-Opening Quench
Step 1: Quench Solution Preparation. Prepare a 5% (w/v) solution of Sodium Carbonate (
Na2CO3
) in deionized water.
Step 2: Application. Gently spray or apply the quench solution via soaked absorbent pads directly onto the spilled powder. Do not use strong bases like NaOH, which can generate dangerous exothermic reactions.
Step 3: Hydrolysis Reaction. Allow a residence time of 15–20 minutes. Causality: The mild base catalyzes the nucleophilic attack of hydroxide ions on the C5 carbonyl. This irreversibly opens the lactone-like ring, converting the hazardous electrophile into a highly water-soluble, benign acyclic carboxylate salt.
Step 4: Verification. Swab the neutralized area, dissolve the swab in methanol, and spot it on a TLC plate against a standard of the starting material. The disappearance of the high-Rf oxazolone spot validates that the hazard has been completely neutralized.
Step 5: Disposal. Dispose of the saturated pads in a designated solid organic waste container. Route any liquid waste to standard halogen-free aqueous/organic waste streams.
Operational Workflow Visualization
Fig 1. Safe handling and exposure mitigation workflow for reactive oxazolone derivatives.
References
Title: PubChem Compound Summary for CID 544116, 3,4-Dimethyl-4,5-dihydro-1,2-oxazol-5-one (Class Representative Hazard Data)
Source: National Center for Biotechnology Information
URL: [Link]
Title: Personal Protective Equipment - 1910.132
Source: Occupational Safety and Health Administration (OSHA), United States Department of Labor
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council, The National Academies Press
URL: [Link]